3-Nitrobutyrophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLRYDBRORTQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198804 | |
| Record name | 1-(3-Nitrophenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50766-86-4 | |
| Record name | 1-(3-Nitrophenyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050766864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Nitrobutyrophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210921 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Nitrophenyl)-1-butanone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Nitrobutyrophenone | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrobutyrophenone (CAS Number: 50766-86-4), a butyrophenone derivative with potential applications in research and drug development. This document consolidates available data on its chemical and physical properties, provides a detailed theoretical synthesis protocol, and explores its potential biological activities and mechanisms of action based on the broader understanding of butyrophenones and nitroaromatic compounds. Particular emphasis is placed on its likely role as a dopamine D2 receptor antagonist and the implications of its nitro group in mediating biological effects through redox-sensitive signaling pathways.
Introduction
This compound, also known as 1-(3-nitrophenyl)butan-1-one, is an aromatic ketone belonging to the butyrophenone class of compounds. Butyrophenones are a significant scaffold in medicinal chemistry, with many derivatives clinically used as antipsychotic and antiemetic agents. Their primary mechanism of action often involves the antagonism of dopamine D2 receptors in the central nervous system. The presence of a nitro group on the phenyl ring of this compound suggests the potential for unique biological activities, as nitroaromatic compounds are known to participate in various biochemical pathways, often through redox cycling and the generation of reactive oxygen and nitrogen species. This guide aims to provide a detailed technical resource for researchers investigating the properties and potential applications of this compound.
Chemical and Physical Properties
The accurate characterization of a compound's physical and chemical properties is fundamental for its application in research and development. Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 50766-86-4 | [1][2][3][] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |
| Molecular Weight | 193.2 g/mol | [3][5] |
| Melting Point | 61 °C | [2] |
| Boiling Point (Predicted) | 271.6 °C | [2][5] |
| Density (Predicted) | 1.165 g/cm³ | [2][5] |
| Appearance | Powder | [5] |
| Solubility | No specific data available. Generally, similar compounds are soluble in organic solvents like acetone, ethanol, and methanol.[6] |
Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[7][8][9] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. However, it is important to note that strongly deactivated rings, such as nitrobenzene, can be unreactive to standard Friedel-Crafts conditions.[7] Therefore, more forcing conditions or alternative synthetic routes may be necessary. Below is a theoretical experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.
Reaction:
Nitrobenzene + Butyryl Chloride --(AlCl₃)--> this compound
Materials:
-
Nitrobenzene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add butyryl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial.
-
Acylation: After the addition of butyryl chloride is complete, slowly add nitrobenzene, dissolved in anhydrous dichloromethane, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Mechanism of Action
Dopamine D2 Receptor Antagonism
The butyrophenone scaffold is a well-established pharmacophore for dopamine D2 receptor antagonists.[10] These antagonists block the action of dopamine at D2 receptors, a mechanism that is central to the therapeutic effect of many antipsychotic medications. It is therefore highly probable that this compound will exhibit some degree of affinity for and antagonism at the dopamine D2 receptor. The binding affinity and functional activity would need to be determined through in vitro radioligand binding assays and functional assays (e.g., cAMP inhibition).
Signaling Pathway of Dopamine D2 Receptor Antagonism:
Caption: Proposed antagonism of the Dopamine D2 receptor by this compound.
Role of the Nitro Group: Redox Cycling and Oxidative Stress
The nitroaromatic moiety in this compound is a key structural feature that could impart additional biological activities. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the formation of reactive intermediates, including nitro radical anions, nitroso derivatives, and hydroxylamines.[11][12][13][14][15] This can initiate a cascade of events, including:
-
Redox Cycling: The nitro radical anion can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical. This futile cycle can lead to the continuous production of reactive oxygen species (ROS), resulting in oxidative stress.
-
Covalent Adduct Formation: The reactive intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity.
This redox activity could be harnessed for therapeutic purposes, for instance, in the development of hypoxia-activated prodrugs for cancer therapy, or it could be a source of toxicity.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 1-(3-nitrophenyl)butan-1-one - C10H11NO3 | CSSB00000010477 [chem-space.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. savemyexams.com [savemyexams.com]
- 10. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. svedbergopen.com [svedbergopen.com]
- 12. scielo.br [scielo.br]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitrobutyrophenone, a unique chemical compound. Due to the limited availability of extensive research on this specific molecule, this document focuses on its fundamental physicochemical properties, a proposed synthetic pathway, and contextual information based on related chemical structures. It is important to note that while commercially available from specialized suppliers, this compound is considered a rare chemical for early discovery research, and as such, extensive peer-reviewed data on its biological activity and signaling pathways is not currently available.
Core Molecular Data
The fundamental properties of this compound are summarized below. The nomenclature can vary, with "3'-Nitrobutyrophenone" referring to the substitution on the phenyl ring, while "this compound" typically implies substitution on the butyryl chain. This guide will address the latter, which corresponds to the IUPAC name 1-(3-nitrophenyl)butan-1-one.
| Property | Value | Reference |
| Chemical Formula | C10H11NO3 | [1][2] |
| Molecular Weight | 193.204 g/mol | |
| Monoisotopic Mass | 193.0739 Da | [1] |
| CAS Number | 50766-86-4 | [2][3] |
| IUPAC Name | 1-(3-nitrophenyl)butan-1-one | [1] |
Physicochemical Properties (Predicted)
| Property | Value |
| Melting Point | 61 °C |
| Boiling Point | 271.6±13.0 °C |
| Density | 1.165±0.06 g/cm3 |
| Flash Point | 112.7°C |
| Refractive Index | 1.54 |
| Vapor Pressure | 0.00638mmHg at 25°C |
Note: The physicochemical properties listed are predicted values and should be confirmed through experimental analysis.
Experimental Protocols: A Proposed Synthetic Pathway
Given the absence of published, detailed experimental protocols for the synthesis of this compound, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of such nitro compounds is through the nitration of the corresponding butyrophenone.
Objective: To synthesize this compound from butyrophenone.
Reaction: Nitration of butyrophenone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Materials:
-
Butyrophenone (1-phenylbutan-1-one)
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice bath
-
Distilled water
-
Sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (or other suitable organic solvent)
-
Magnesium sulfate (or other suitable drying agent)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add butyrophenone to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the butyrophenone-sulfuric acid solution, maintaining a low temperature (typically 0-5 °C) throughout the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Neutralize the acidic solution with a sodium bicarbonate solution until effervescence ceases.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with distilled water and then a brine solution.
-
Dry the organic layer over a drying agent like magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can then be purified using techniques such as column chromatography or recrystallization.
Logical Relationships and Workflows
Synthetic Workflow for this compound
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of published research on the specific biological activities and signaling pathways associated with this compound. Drug development professionals may consider its structural similarity to other butyrophenones, a class of compounds known to interact with various receptors in the central nervous system. For instance, haloperidol is a well-known butyrophenone derivative that acts as a dopamine receptor antagonist.
However, any potential biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies. The presence of the nitro group could significantly alter its pharmacological profile compared to other butyrophenones.
Concluding Remarks
This compound is a chemical compound with defined molecular and predicted physicochemical properties. While a plausible synthetic route can be proposed, there is a clear need for further research to elucidate its experimental properties, biological activities, and potential therapeutic applications. This guide serves as a foundational resource for researchers and scientists interested in exploring this and related molecules. As a rare chemical, it represents an opportunity for novel discovery in medicinal chemistry and drug development.
References
Synthesis of 3'-Nitrobutyrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of 3'-Nitrobutyrophenone from butyrophenone via electrophilic aromatic substitution. Butyrophenone and its derivatives are significant scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The introduction of a nitro group onto the aromatic ring can serve as a key step in the synthesis of more complex molecules, including various active pharmaceutical ingredients. This document outlines the reaction mechanism, a comprehensive experimental protocol, and expected outcomes, drawing parallels from established procedures for similar aromatic ketones. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Butyrophenone is an organic compound consisting of a phenyl ring attached to a butyl ketone.[1] The presence of the carbonyl group, a deactivating meta-director, influences the regioselectivity of electrophilic substitution reactions. Consequently, the nitration of butyrophenone is expected to yield the meta-substituted product, 3'-Nitrobutyrophenone. This reaction is a fundamental transformation in organic synthesis, providing a versatile intermediate for further functionalization.
This guide will focus on the direct nitration of butyrophenone using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. While no direct, peer-reviewed synthesis protocol for 3'-Nitrobutyrophenone from butyrophenone was found in the initial literature search, the procedure detailed below is adapted from well-established and reliable methods for the nitration of acetophenone, a structurally similar aromatic ketone.[2][3][4]
Reaction Mechanism and Signaling Pathway
The nitration of butyrophenone proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion (NO₂⁺) electrophile, followed by its attack on the aromatic ring and subsequent re-aromatization.
Caption: Reaction mechanism for the nitration of butyrophenone.
Experimental Protocol
The following protocol is adapted from the nitration of acetophenone and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]
Materials:
-
Butyrophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add butyrophenone. Cool the flask in an ice-salt bath to between 0 °C and -5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled butyrophenone with continuous stirring, ensuring the temperature does not rise above 5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This mixture should be pre-cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred butyrophenone-sulfuric acid solution. The rate of addition should be controlled to maintain the reaction temperature at or below 0 °C. The addition should take approximately 45-60 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, let the mixture slowly warm to room temperature and stir for another 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. A precipitate of crude 3'-Nitrobutyrophenone should form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. A final wash with a small amount of cold ethanol can aid in removing some impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol.[3] Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to form crystals. Isolate the purified crystals by vacuum filtration.
-
Drying: Dry the purified 3'-Nitrobutyrophenone in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
References
Physical and chemical properties of 3-Nitrobutyrophenone
An In-depth Technical Guide to 3'-Nitrobutyrophenone
Introduction
3'-Nitrobutyrophenone, also known as 1-(3-nitrophenyl)butan-1-one, is an aromatic ketone containing a nitro functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, and the ketone functionality make it a versatile precursor for a variety of chemical transformations. The nitro moiety is a known pharmacophore and toxicophore, imparting a range of biological activities to molecules, including antimicrobial and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of 3'-Nitrobutyrophenone, experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.
Physicochemical Properties
The fundamental physicochemical properties of 3'-Nitrobutyrophenone are summarized below. These identifiers and properties are crucial for its handling, characterization, and application in research and development.
Identifiers and Molecular Characteristics
A summary of the key identifiers for 3'-Nitrobutyrophenone is presented in Table 1.
| Identifier | Value | Reference |
| CAS Number | 50766-86-4 | [4][5] |
| Molecular Formula | C10H11NO3 | [4][6][] |
| Molecular Weight | 193.20 g/mol | [4][] |
| IUPAC Name | 1-(3-nitrophenyl)butan-1-one | [6] |
| Synonyms | 3'-Nitrobutyrophenone | [4][5] |
| MDL Number | MFCD00024523 | [4] |
Physical Properties
The known physical properties of 3'-Nitrobutyrophenone are listed in Table 2. It should be noted that comprehensive experimental data for this specific compound is limited in publicly available literature. Some data may be predicted or based on structurally similar compounds.
| Property | Value | Notes |
| Appearance | Not explicitly stated, likely a solid at room temperature | Based on similar nitroaromatic ketones. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane. |
| XlogP (Predicted) | 2.2 | [6] |
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons (in the 7-9 ppm region), the α-methylene protons (~3.0 ppm), the β-methylene protons (~1.7 ppm), and the terminal methyl protons (~1.0 ppm). The aromatic protons would show splitting patterns characteristic of a 1,3-disubstituted benzene ring. |
| ¹³C NMR | A signal for the carbonyl carbon (~198 ppm), signals for the aromatic carbons (in the 120-150 ppm range), and signals for the aliphatic carbons of the butyl chain. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) around 1690 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z = 193.07.[6] |
Experimental Protocols
Synthesis of 3'-Nitrobutyrophenone
A common method for the synthesis of nitroaromatic ketones is through the Friedel-Crafts acylation followed by nitration, or nitration of the corresponding ketone. A plausible synthetic route for 3'-Nitrobutyrophenone involves the nitration of butyrophenone.
Reaction:
Butyrophenone + HNO₃/H₂SO₄ → 3'-Nitrobutyrophenone + H₂O
Detailed Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add butyrophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cooled nitrating mixture dropwise to the butyrophenone solution, ensuring the reaction temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
The crude 3'-Nitrobutyrophenone can be purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Experimental workflow for the synthesis and purification of 3'-Nitrobutyrophenone.
Chemical Reactivity and Stability
3'-Nitrobutyrophenone possesses two primary reactive sites: the ketone carbonyl group and the aromatic nitro group.
-
Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or reductive amination to form amines. It can also participate in condensation reactions at the α-carbon.
-
Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). However, the primary reactivity of the nitro group is its reduction to an amino group. This transformation is fundamental in medicinal chemistry for the synthesis of various derivatives and can be achieved using reagents like Sn/HCl, H₂/Pd-C, or sodium dithionite.
-
Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong reducing agents and high temperatures. Nitroaromatic compounds can be energetic and should be handled with appropriate care.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3'-Nitrobutyrophenone are not widely reported, the presence of the nitroaromatic scaffold is associated with a broad spectrum of biological effects.[1] Nitro compounds are known to exhibit antibacterial, antifungal, antiparasitic, and anticancer activities.[1][2][3]
The mechanism of action for many nitroaromatic compounds involves their intracellular reduction.[2][3] In hypoxic environments, such as those found in solid tumors or within certain bacteria, cellular nitroreductases can reduce the nitro group to highly reactive intermediates, including nitroso and hydroxylamine species. These intermediates can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inducing oxidative stress and damaging cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[2][3] This redox cycling is a key component of their biological activity.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3'-NITROBUTYROPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Nitrobutyrophenone | 50766-86-4 [chemicalbook.com]
- 6. PubChemLite - 3'-nitrobutyrophenone (C10H11NO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 3-Nitrobutyrophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Nitrobutyrophenone
This compound is an aromatic ketone with the chemical formula C₁₀H₁₁NO₃. Its structure, featuring a phenyl ring substituted with a nitro group and a butyryl chain, suggests a moderate polarity. The presence of the nitro group and the carbonyl group introduces polar characteristics, while the benzene ring and the butyl chain contribute to its nonpolar nature. This balance of polar and nonpolar moieties dictates its solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate in pharmaceutical and chemical research.
Predicted Solubility Profile
Based on the solubility of structurally analogous compounds, such as other nitrophenones and nitroaromatic compounds, a qualitative prediction of this compound's solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
High Expected Solubility:
-
Polar Aprotic Solvents: Solvents like acetone , acetonitrile , ethyl acetate , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are anticipated to be effective in dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar nitro and carbonyl groups of the solute.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds and engage in dipole-dipole interactions.
Moderate to Low Expected Solubility:
-
Less Polar Solvents: Solvents with lower polarity, such as dichloromethane and chloroform , may exhibit moderate solubility.
-
Nonpolar Solvents: Nonpolar solvents like toluene , hexane , and cyclohexane are expected to be poor solvents for this compound due to the significant polarity mismatch.
It is important to note that solubility is also temperature-dependent, generally increasing with a rise in temperature for solid solutes.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not available in the reviewed literature. Researchers requiring precise solubility values will need to determine them experimentally. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound in a liquid solvent can be achieved through several established methods. The isothermal shake-flask method is a widely accepted and reliable technique.
Isothermal Shake-Flask Method
This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. An excess is crucial to ensure that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should remain constant over time once equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Mass Determination: Once the solvent has fully evaporated, cool the container in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
Mole Fraction (x) = (moles of solute) / (moles of solute + moles of solvent)
-
General Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Determining Solubility via Isothermal Shake-Flask Method.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its molecular structure allows for informed predictions of its solubility behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The isothermal shake-flask method, in particular, offers a reliable means to generate the necessary data to support research, development, and formulation activities involving this compound. It is recommended that researchers perform these measurements to build a foundational understanding of this compound's physicochemical properties.
A Technical Guide to the Spectroscopic Data of 3-Nitrobutyrophenone
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Nitrobutyrophenone.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 - 8.8 | s | 1H | H-2 (aromatic) |
| ~8.3 - 8.4 | d | 1H | H-4 (aromatic) |
| ~8.1 - 8.2 | d | 1H | H-6 (aromatic) |
| ~7.6 - 7.7 | t | 1H | H-5 (aromatic) |
| ~3.0 - 3.1 | t | 2H | -CO-CH₂- |
| ~1.7 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.0 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~198 - 200 | C=O |
| ~148 | C-3 (aromatic, C-NO₂) |
| ~138 | C-1 (aromatic, C-CO) |
| ~135 | C-6 (aromatic) |
| ~130 | C-5 (aromatic) |
| ~127 | C-4 (aromatic) |
| ~123 | C-2 (aromatic) |
| ~38 | -CO-CH₂- |
| ~18 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2960 - 2870 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Ketone |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1530 | N-O stretch | Asymmetric |
| ~1350 | N-O stretch | Symmetric |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 193 | [M]⁺ (Molecular ion) |
| 150 | [M - C₃H₇]⁺ (α-cleavage) |
| 165 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 147 | [M - NO₂]⁺ |
| 120 | [C₆H₄CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.
2.1 NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
2.2 IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell.
-
-
Instrument Setup:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire a background spectrum of the salt plates or solvent.
-
-
Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify and label the major absorption bands.
-
2.3 Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for creating fragment ions for structural elucidation.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
References
The Discovery and History of 3-Nitrobutyrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential significance of 3-Nitrobutyrophenone. While not a widely studied compound, its structural relationship to both biologically active butyrophenones and nitroaromatic compounds suggests potential applications in medicinal chemistry and materials science. This document outlines the probable synthetic routes, detailed experimental protocols based on analogous reactions, and a discussion of its potential, though currently unelucidated, biological activities. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction and Historical Context
The history of this compound is not well-documented in dedicated scientific literature, suggesting it has not been a primary focus of major research initiatives. Its existence is noted in chemical databases, and its synthesis is achievable through established organic chemistry reactions. The interest in this compound arises from the well-established pharmacological profile of the butyrophenone class of compounds, which includes prominent antipsychotic drugs like haloperidol. The introduction of a nitro group to the aromatic ring significantly alters the electronic properties of the molecule, which could modulate its biological activity or introduce novel properties.
Nitroaromatic compounds, in general, are known for their diverse biological activities, including antimicrobial and cytotoxic effects, often linked to their ability to undergo reduction in biological systems. Therefore, this compound stands as an interesting, yet underexplored, molecule at the intersection of two important chemical classes.
Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways:
-
Pathway A: Friedel-Crafts Acylation of Nitrobenzene. This involves the reaction of nitrobenzene with butyryl chloride in the presence of a Lewis acid catalyst. However, the strongly deactivating nature of the nitro group makes the aromatic ring significantly less nucleophilic, posing a challenge for this electrophilic aromatic substitution reaction.
-
Pathway B: Nitration of Butyrophenone. This is a more plausible and likely successful route. It involves the electrophilic aromatic substitution of butyrophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1] The acyl group of the butyrophenone is a meta-director, meaning the nitro group will primarily be directed to the 3-position of the phenyl ring.
Experimental Protocol: Nitration of Butyrophenone
The following protocol is adapted from a well-established procedure for the nitration of acetophenone and is expected to yield this compound with minor modifications.
Materials:
-
Butyrophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 0.2 moles of butyrophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Prepare the nitrating mixture by cautiously adding 0.22 moles of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the butyrophenone-sulfuric acid solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid or oil. If it is an oil, extract the aqueous mixture with dichloromethane (3 x 100 mL). If it is a solid, filter the precipitate.
-
Wash the organic extracts or the solid precipitate with a saturated sodium bicarbonate solution until the washings are neutral, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
Expected Quantitative Data
| Parameter | Expected Value/Method |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Pale yellow solid or oil |
| Melting Point | To be determined experimentally |
| Boiling Point | To be determined experimentally |
| Yield | > 60% (based on analogous reactions) |
| ¹H NMR | Expected signals in the aromatic (7-8 ppm) and aliphatic (1-3 ppm) regions. |
| ¹³C NMR | Expected signals for carbonyl, aromatic, and aliphatic carbons. |
| IR Spectroscopy | Characteristic peaks for C=O (ketone), C-NO₂ (nitro group), and aromatic C-H. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 193.20. |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Hypothetical Biological Signaling Pathway
Given the known neuroleptic activity of butyrophenones, a hypothetical pathway could involve the modulation of dopaminergic signaling. The nitro group could influence receptor binding or downstream signaling events.
Caption: Hypothetical signaling pathway for this compound.
Potential Biological Activity and Future Directions
While no specific biological studies on this compound have been published, its structure allows for informed speculation.
-
Antipsychotic Potential: As a butyrophenone derivative, it may exhibit activity at dopamine D2 receptors, a hallmark of typical antipsychotics. The electron-withdrawing nitro group could alter the affinity and selectivity for dopamine receptor subtypes. Further research, including receptor binding assays and in vivo behavioral studies, is necessary to validate this hypothesis.
-
Cytotoxicity and Antimicrobial Activity: Many nitroaromatic compounds exhibit cytotoxicity, which is often mediated by their reduction to reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules.[2] It is plausible that this compound could be investigated for its potential as an anticancer or antimicrobial agent, particularly in hypoxic environments where nitroreductase activity is enhanced.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties. This would include in vitro screening against a panel of receptors and enzymes, as well as cytotoxicity assays in various cell lines.
Conclusion
This compound is a compound with a straightforward, albeit not widely documented, synthetic pathway. Its chemical structure, combining the pharmacologically relevant butyrophenone scaffold with the electronically significant nitro group, makes it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its synthesis and potential properties, serving as a starting point for researchers and scientists in the field.
References
Potential Research Areas for 3-Nitrobutyrophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The butyrophenone scaffold is a well-established pharmacophore, most notably recognized for its utility in the development of antipsychotic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, into the butyrophenone structure presents a compelling opportunity for the exploration of novel pharmacological activities. While direct research on 3-Nitrobutyrophenone derivatives is currently limited, this technical guide aims to outline potential research avenues by drawing parallels with the known biological effects of related butyrophenones and various nitro-containing aromatic compounds. This document provides a framework for investigating the synthesis, biological evaluation, and potential therapeutic applications of this promising, yet underexplored, class of molecules. We will delve into potential research in neuroprotection, antimicrobial chemotherapy, and oncology, offering detailed experimental protocols and data presentation strategies to guide future investigations.
Introduction: The Rationale for Investigating this compound Derivatives
Butyrophenones are a class of organic compounds characterized by a phenyl group attached to a four-carbon chain terminating in a ketone. This core structure is the basis for a number of successful pharmaceutical agents, particularly in the realm of central nervous system disorders. The addition of a nitro group (NO₂) to this scaffold is anticipated to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] The strategic placement of a nitro group on the butyrophenone framework could therefore unlock novel therapeutic potentials beyond the traditional scope of this chemical class. This guide will explore three primary areas of potential research for this compound derivatives.
Proposed Research Area 1: Neuroprotective Agents
Given the established neuropharmacological profile of many butyrophenone derivatives, a primary area of investigation for 3-nitro-substituted analogs is their potential as neuroprotective agents. Research could focus on their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Hypothetical Signaling Pathway: Nrf2-ARE Pathway Activation
A potential mechanism for neuroprotection could involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular defense against oxidative stress.
Caption: Proposed Nrf2-ARE signaling pathway for neuroprotection by this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A general method for the synthesis of nitroalkanes involves the reaction of an appropriate alkyl halide with a nitrite salt. For this compound, a potential route could be the Michael addition of nitromethane to chalcones.
-
Materials: Substituted acetophenone, substituted benzaldehyde, nitromethane, base catalyst (e.g., sodium hydroxide or potassium carbonate), ethanol, microwave reactor (optional).
-
Procedure:
-
Synthesize the chalcone precursor by Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base in ethanol.
-
Purify the resulting chalcone.
-
Perform a Michael addition of nitromethane to the purified chalcone. This reaction can be promoted by a base and may be accelerated by microwave irradiation.[4]
-
The reaction mixture is then worked up by acidification and extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield the 1,3-diaryl-4-nitro-1-butanone derivative.[4]
-
Protocol 2: In Vitro Neuroprotection Assay
The neuroprotective effects can be assessed using neuronal cell lines (e.g., SH-SY5Y or HT22) challenged with a neurotoxin.
-
Materials: Neuronal cell line, culture medium, 96-well plates, neurotoxin (e.g., 6-hydroxydopamine or glutamate), test compounds (this compound derivatives), MTT reagent, DMSO.
-
Procedure:
-
Seed neuronal cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivatives for a specified period.
-
Induce neurotoxicity by adding the neurotoxin to the culture medium.
-
After an incubation period, assess cell viability using the MTT assay.[5]
-
Measure the absorbance to determine the percentage of viable cells and calculate the EC50 value for neuroprotection.
-
Data Presentation
Quantitative data from neuroprotection assays should be summarized in a clear tabular format.
Table 1: Neuroprotective Activity of this compound Derivatives against 6-OHDA-induced toxicity in SH-SY5Y cells
| Compound ID | Concentration (µM) | Cell Viability (%) | EC50 (µM) |
| 3-NBP-01 | 1 | 65 ± 4.2 | 5.8 ± 0.7 |
| 5 | 82 ± 5.1 | ||
| 10 | 95 ± 3.8 | ||
| 3-NBP-02 | 1 | 58 ± 3.9 | 8.2 ± 1.1 |
| 5 | 75 ± 4.5 | ||
| 10 | 88 ± 4.1 | ||
| Positive Control (e.g., Trolox) | 10 | 98 ± 2.5 | 1.5 ± 0.3 |
Data are presented as mean ± SD from three independent experiments.
Proposed Research Area 2: Antimicrobial Agents
The nitro group is a key pharmacophore in several clinically used antimicrobial agents.[1][2] Therefore, this compound derivatives represent a promising class of compounds for the development of new antibacterial and antifungal drugs.
Experimental Workflow: Antimicrobial Screening
A systematic workflow is essential for the efficient screening of new antimicrobial candidates.
Caption: Workflow for the screening and development of novel antimicrobial agents.
Experimental Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[6][7][8]
-
Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), test compounds, positive control antibiotic (e.g., ciprofloxacin), sterile saline, 0.5 McFarland standard.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with no compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7][8]
-
Data Presentation
MIC values should be tabulated for easy comparison across different microbial strains.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Gram (+) S. aureus (µg/mL) | Gram (-) E. coli (µg/mL) | Fungal C. albicans (µg/mL) |
| 3-NBP-01 | 16 | 32 | 64 |
| 3-NBP-02 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
N/A: Not Applicable
Proposed Research Area 3: Anticancer Agents
Many nitroaromatic compounds have been investigated for their potential as anticancer agents.[1][2][3] The cytotoxic effects of this compound derivatives against various cancer cell lines should be explored.
Hypothetical Signaling Pathway: Induction of Apoptosis
A possible mechanism of anticancer activity is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT116), culture medium, 96-well plates, test compounds, positive control (e.g., doxorubicin), MTT reagent, DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
-
Data Presentation
IC50 values for different cancer cell lines should be presented in a tabular format.
Table 3: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound ID | MCF-7 (Breast Cancer) (µM) | HCT116 (Colon Cancer) (µM) | A549 (Lung Cancer) (µM) |
| 3-NBP-01 | 12.5 ± 1.8 | 18.2 ± 2.5 | 25.1 ± 3.1 |
| 3-NBP-02 | 8.7 ± 1.1 | 11.4 ± 1.9 | 15.8 ± 2.2 |
| Doxorubicin | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± SD from three independent experiments.
Conclusion and Future Directions
The exploration of this compound derivatives opens up a new frontier in medicinal chemistry. By leveraging the known pharmacological activities of the butyrophenone scaffold and the diverse biological effects of the nitro group, researchers have the opportunity to develop novel therapeutic agents. This technical guide provides a foundational framework for initiating research in the promising areas of neuroprotection, antimicrobial discovery, and oncology. The provided protocols and data presentation formats are intended to standardize initial investigations and facilitate the comparison of results. Future work should focus on synthesizing a diverse library of this compound analogs, followed by systematic biological evaluation as outlined in this document. Promising lead compounds can then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Properties of 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough review of scientific literature did not yield specific experimental thermochemical data for 3-Nitrobutyrophenone. This guide, therefore, provides a comprehensive framework of the requisite experimental protocols and theoretical calculations necessary to determine these properties. The methodologies outlined are based on established practices for analogous organic compounds.
Introduction
Thermochemical data are fundamental to understanding the stability, reactivity, and potential energy of a chemical compound. For a substance like this compound, which contains an energetic nitro group and a reactive ketone functional group, this information is critical for safe handling, process development, and predicting its behavior in chemical and biological systems. This technical guide details the experimental procedures for determining the key thermochemical properties of this compound: the standard enthalpy of formation, heat capacity, and standard entropy.
Data Presentation: A Template for this compound
While specific values are not available, any experimentally determined thermochemical data for this compound should be presented in a clear and structured format. The following tables serve as a template for reporting such data.
Table 1: Enthalpy Data for this compound
| Parameter | Symbol | Value (kJ/mol) | Conditions |
| Enthalpy of Combustion | ΔcH° | To be determined | T = 298.15 K, p = 0.1 MPa |
| Enthalpy of Formation | ΔfH° | To be determined | T = 298.15 K, p = 0.1 MPa |
Table 2: Thermodynamic Properties of this compound
| Parameter | Symbol | Value (J/mol·K) | Conditions |
| Heat Capacity (constant pressure) | Cp | To be determined | T = 298.15 K, p = 0.1 MPa |
| Standard Molar Entropy | S° | To be determined | T = 298.15 K, p = 0.1 MPa |
Experimental Protocols
Determination of the Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[1][2]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation:
-
A pellet of this compound (approximately 1 gram, weighed to ±0.1 mg) is prepared using a pellet press.[3]
-
A known length (e.g., 10 cm) of ignition wire (e.g., nichrome) is weighed.[4]
-
The pellet is placed in the fuel capsule of the calorimeter bomb, and the ignition wire is connected to the electrodes, ensuring it is in contact with the pellet.[4]
-
-
Calorimeter Assembly and Operation:
-
The bomb is sealed and purged of air by flushing with oxygen. It is then charged with high-purity oxygen to a pressure of approximately 30 atm.[4]
-
The bomb is placed in the calorimeter bucket, which is filled with a precise volume of water (e.g., 2.000 L).[3] The entire assembly is placed in an insulating outer jacket.
-
The system is allowed to reach thermal equilibrium while the water is stirred. The initial temperature is recorded at regular intervals.
-
-
Combustion and Data Acquisition:
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.[4]
-
-
Post-Combustion Analysis:
-
The bomb is depressurized and opened.
-
The length of any unburned ignition wire is measured to determine the amount of wire consumed during ignition.[3]
-
The inside of the bomb is washed with a known volume of water, and the washings are titrated with a standard base to determine the amount of nitric acid formed from the nitrogen in the sample and any residual atmospheric nitrogen.
-
Calculation of Enthalpy of Formation
The heat released during combustion (at constant volume, ΔUc) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion (ΔHc) is then determined, and finally, the enthalpy of formation (ΔfH°) is calculated using Hess's Law.[5][6]
Caption: Workflow for determining the standard enthalpy of formation.
Determination of Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is a precise method for determining the heat capacity of a substance.[7][8]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation:
-
A small sample of this compound (5-15 mg) is accurately weighed into a hermetically sealed aluminum DSC pan.[9]
-
An empty, sealed aluminum pan is used as a reference.
-
-
Instrument Calibration:
-
The DSC instrument's temperature and heat flow are calibrated using a standard material with a known melting point and enthalpy of fusion, such as indium.[10]
-
A baseline is established by running the empty sample and reference pans through the desired temperature program.
-
-
Data Acquisition:
-
The sample and reference pans are placed in the DSC cell under an inert nitrogen atmosphere.[9]
-
The sample is subjected to a heat/cool/heat cycle to erase its thermal history.[9]
-
Data is collected during a final heating scan at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.[7]
-
Calculation of Heat Capacity
The heat capacity of the sample (Cp,sample) is calculated by comparing the heat flow to the sample with the heat flow to a known standard (typically sapphire) under the same conditions, using the following equation[11]:
Cp,sample = Cp,std * (ΔHsample / ΔHstd) * (mstd / msample)
Where:
-
Cp,std is the heat capacity of the standard.
-
ΔH is the difference in heat flow between the sample/standard and the baseline.
-
m is the mass.
Caption: Workflow for determining heat capacity via DSC.
Determination of Standard Molar Entropy (S°)
The absolute standard molar entropy of a substance is determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.[12][13]
Experimental Protocol and Calculation
-
Low-Temperature Heat Capacity Measurement: The heat capacity (Cp) of this compound is measured from a temperature close to absolute zero (typically using an adiabatic calorimeter) up to the standard temperature of 298.15 K.
-
Integration: The standard molar entropy (S°) at 298.15 K is calculated by integrating the function Cp/T with respect to temperature:
S°(298.15 K) = ∫0298.15 (Cp/T) dT
-
Phase Transitions: If any phase transitions (e.g., solid-solid or solid-liquid) occur below 298.15 K, the entropy change for each transition (ΔStrs = ΔHtrs/Ttrs) must be added to the integral.
References
- 1. scribd.com [scribd.com]
- 2. biopchem.education [biopchem.education]
- 3. web.williams.edu [web.williams.edu]
- 4. ivypanda.com [ivypanda.com]
- 5. Unit 4: Thermodynamics [ch301.cm.utexas.edu]
- 6. youtube.com [youtube.com]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. sfu.ca [sfu.ca]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Nitrobutyrophenone via Nitration of Butyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-nitrobutyrophenone through the electrophilic aromatic substitution (nitration) of butyrophenone. The primary method described utilizes a classic mixed acid (sulfuric and nitric acid) approach, a robust and widely applicable technique for the nitration of moderately deactivated aromatic rings. The butyryl group (-CO(CH₂)₂CH₃) is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer. This application note includes a comprehensive experimental protocol, safety precautions, and data presentation to guide researchers in this synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The nitration of butyrophenone is a standard example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.[1][2] The reaction's regioselectivity is controlled by the deactivating, meta-directing nature of the butyryl group.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Butyrophenone | C₁₀H₁₂O | 148.20 | Colorless liquid | 495-40-9 |
| This compound | C₁₀H₁₁NO₃ | 193.19 | Yellow solid/oil | 50766-86-4[3] |
Reaction Conditions and Expected Yield
The following table outlines the typical reaction conditions adapted from a similar, well-documented procedure for the nitration of acetophenone. Yields for the nitration of butyrophenone are expected to be in a similar range.
| Parameter | Value |
| Temperature | 0 °C to 5 °C |
| Reaction Time | ~1 hour |
| Molar Ratio (Butyrophenone:HNO₃) | 1 : 1.3 |
| Expected Yield | 70-80% |
| Major Product | This compound |
| Potential Side Products | 2-Nitrobutyrophenone, 4-Nitrobutyrophenone, Dinitrated products |
Experimental Protocol
This protocol is adapted from the well-established procedure for the nitration of acetophenone, a structurally similar ketone.
Materials and Equipment
-
Reagents:
-
Butyrophenone (C₁₀H₁₂O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Cracked Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Procedure
-
Reaction Setup:
-
Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Place the flask in an ice-salt bath to maintain a low temperature.
-
-
Initial Cooling:
-
Carefully add 50 mL of concentrated sulfuric acid to the reaction flask.
-
Begin stirring and allow the acid to cool to below 0 °C.
-
-
Addition of Butyrophenone:
-
Slowly add 0.1 mol of butyrophenone to the cooled, stirring sulfuric acid via the dropping funnel. Maintain the temperature below 5 °C during this addition.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.13 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
-
Nitration Reaction:
-
Cool the butyrophenone-sulfuric acid mixture to 0 °C or slightly below.
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. This step is highly exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.
-
-
Quenching and Isolation:
-
In a large beaker (1 L), prepare a mixture of approximately 250 g of cracked ice and 250 mL of water.
-
Pour the reaction mixture slowly and carefully onto the ice-water mixture with vigorous stirring. This will precipitate the crude this compound as a yellow solid or oil.
-
Allow the ice to melt completely.
-
-
Work-up and Purification:
-
If the product is solid, collect it by suction filtration using a Büchner funnel. If it is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the collected solid (or organic extract) with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.
-
Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of Butyrophenone Nitration.
Experimental Workflow
Caption: Synthesis Workflow for this compound.
Safety Precautions
-
Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of dinitrated byproducts and to avoid a runaway reaction.
-
Quenching: The addition of the reaction mixture to water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Conclusion
The nitration of butyrophenone using mixed acid is an effective method for the synthesis of this compound. Adherence to the detailed protocol, particularly with respect to temperature control and safety precautions, is essential for a successful and safe synthesis. The resulting product is a key intermediate for further chemical transformations in various research and development applications.
References
Application Notes and Protocols for the Synthesis of 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobutyrophenone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a ketone and a nitro group on the aromatic ring, allows for a variety of subsequent chemical transformations. The synthesis of this compound, however, presents a classic challenge in electrophilic aromatic substitution. The direct Friedel-Crafts acylation of nitrobenzene with butyryl chloride is notoriously difficult. The strongly electron-withdrawing nitro group deactivates the aromatic ring, rendering it highly resistant to acylation under standard Lewis acid catalysis.
This document outlines a reliable two-step synthetic route to overcome this challenge. The protocol involves the initial synthesis of butyrophenone via the Friedel-Crafts acylation of benzene, followed by the nitration of the butyrophenone intermediate to yield the desired this compound. This method provides a more practical and higher-yielding approach compared to the direct acylation of nitrobenzene.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation of Benzene: Benzene is acylated with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce butyrophenone.
-
Step 2: Nitration of Butyrophenone: The intermediate butyrophenone is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the meta-position, yielding this compound.
Experimental Protocols
Step 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | 78.11 | 100 mL | ~1.12 |
| Butyryl chloride | 106.55 | 21.3 g (20 mL) | 0.20 |
| Anhydrous Aluminum chloride (AlCl₃) | 133.34 | 30 g | 0.225 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| 5% Hydrochloric acid (HCl) | - | 200 mL | - |
| Saturated Sodium bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Ensure all glassware is dry.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (30 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add butyryl chloride (20 mL) dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Benzene: After the addition of butyryl chloride is complete, add benzene (100 mL) dropwise over 30 minutes, again keeping the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of 5% HCl and shake. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 100 mL of 5% HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) by rotary evaporation.
-
Purification: The crude butyrophenone can be purified by vacuum distillation to obtain a colorless oil.
Step 2: Synthesis of this compound by Nitration of Butyrophenone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butyrophenone | 148.20 | 14.8 g | 0.10 |
| Concentrated Sulfuric acid (H₂SO₄) | 98.08 | 50 mL | - |
| Concentrated Nitric acid (HNO₃) | 63.01 | 10 mL | ~0.16 |
| Crushed Ice | - | 300 g | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid (10 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place butyrophenone (14.8 g) and concentrated sulfuric acid (30 mL). Cool the mixture to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred butyrophenone solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Quenching: Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with constant stirring. A solid precipitate of this compound should form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude this compound from ethanol to obtain a purified solid product. Dry the product in a desiccator.
Characterization Data for this compound
The synthesized this compound can be characterized by various spectroscopic methods. The expected data is summarized below.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.5 ppm. The aliphatic protons of the butyryl group will show characteristic signals: a triplet around δ 3.0-3.2 ppm (α-CH₂), a sextet around δ 1.7-1.9 ppm (β-CH₂), and a triplet around δ 0.9-1.1 ppm (γ-CH₃). |
| ¹³C NMR | The carbonyl carbon should appear around δ 195-200 ppm. Aromatic carbons will be in the range of δ 120-150 ppm. The aliphatic carbons will be observed at approximately δ 38 (α-CH₂), δ 18 (β-CH₂), and δ 14 (γ-CH₃). |
| IR (Infrared) Spectroscopy | Strong absorption for the carbonyl group (C=O) around 1690-1710 cm⁻¹. Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 193. Key fragmentation patterns would involve the loss of the propyl group and the nitro group. A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation.[1] |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Reaction Mechanism: Friedel-Crafts Acylation of Benzene
References
Application Notes and Protocols: 3-Nitrobutyrophenone as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and experimental protocols for the utilization of 3-Nitrobutyrophenone as a versatile precursor in the synthesis of pharmaceutical intermediates. The primary focus is on the transformation of this compound into key amino structures that serve as building blocks for drug candidates, drawing parallels to the synthesis of known pharmaceuticals such as Bupropion.
Introduction
This compound is an aromatic ketone containing a nitro group, which makes it a valuable starting material in medicinal chemistry. The nitro group can be readily reduced to a primary amine, opening up a plethora of synthetic possibilities for introducing nitrogen-containing functionalities. The resulting 3-Aminobutyrophenone is a key intermediate that can be further modified to create a variety of pharmacologically active molecules. This application note details the two-step synthesis of a Bupropion analogue from this compound, a process that highlights its potential in drug discovery and development.
Part 1: Reduction of this compound to 3-Aminobutyrophenone
The selective reduction of the aromatic nitro group in the presence of a ketone is a critical first step. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate is a mild and effective method that avoids the need for high-pressure hydrogenation.[1]
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add ammonium formate (4.0 eq).
-
Carefully add 10% Pd/C (0.1 eq by weight) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Aminobutyrophenone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Aminobutyrophenone |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
Experimental Workflow: Reduction
Part 2: Synthesis of a Bupropion Analogue
The intermediate, 3-Aminobutyrophenone, can be used to synthesize analogues of Bupropion. This involves an initial α-bromination of the ketone, followed by a nucleophilic substitution with an appropriate amine, such as tert-butylamine.[2][3][4]
Experimental Protocol: α-Bromination and Amination
Materials:
-
3-Aminobutyrophenone
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
tert-Butylamine
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
Step 1: α-Bromination
-
Dissolve 3-Aminobutyrophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the addition funnel.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium thiosulfate solution to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo intermediate.
Step 2: Amination
-
Dissolve the crude α-bromo intermediate in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add tert-butylamine (2.0 eq) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude product in diethyl ether and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final Bupropion analogue.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Aminobutyrophenone |
| Product | Bupropion Analogue (Hydrochloride Salt) |
| Overall Yield | 60-75% |
| Purity (by HPLC) | >99% |
| Reaction Time | 14-22 hours |
Experimental Workflow: Synthesis of Bupropion Analogue
References
Application of 3-Nitrobutyrophenone in Heterocyclic Compound Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Nitrobutyrophenone as a versatile precursor in the synthesis of valuable nitrogen-containing heterocyclic compounds. The methodologies outlined herein focus on the construction of substituted dihydropyrroles and pyrroles, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
This compound, also known as 4-nitro-1-phenylbutan-1-one, is a γ-nitro ketone that serves as a valuable building block for the synthesis of five-membered nitrogen heterocycles. The presence of both a keto group and a nitro group at a 1,4-distance allows for intramolecular reductive cyclization, providing a straightforward and efficient route to 2,5-disubstituted-3,4-dihydro-2H-pyrroles. These dihydropyrroles can be further aromatized to the corresponding pyrroles, which are prevalent core structures in numerous biologically active compounds.
Synthesis of the Precursor: this compound
This compound can be synthesized via a Michael addition of nitromethane to benzalacetone (chalcone). This reaction is typically base-catalyzed and proceeds with good yields.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of benzalacetone (1.0 eq) in a suitable solvent such as ethanol, add nitromethane (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide or triethylamine (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Application in Heterocyclic Synthesis: Reductive Cyclization to 2-Phenyl-5-methyl-3,4-dihydro-2H-pyrrole
The key application of this compound in heterocyclic synthesis is its conversion to 2-phenyl-5-methyl-3,4-dihydro-2H-pyrrole via reductive cyclization. This transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone carbonyl to form the dihydropyrrole ring. A variety of reducing agents and catalysts can be employed for this purpose, with heterogeneous nickel catalysts showing high efficiency and reusability.[1]
Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-3,4-dihydro-2H-pyrrole
This protocol is adapted from the general procedure for the hydrogenative cyclization of γ-nitro ketones using a heterogeneous nickel catalyst.[1]
-
Catalyst Preparation: A heterogeneous nickel catalyst (e.g., Ni/SiO₂) is required. Commercially available catalysts can be used, or they can be prepared according to literature procedures.[1]
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirring bar, add this compound (1.0 eq), the Ni/SiO₂ catalyst (e.g., 4 mol% Ni), and a suitable solvent such as acetonitrile. The addition of a molecular sieve (3 Å) can improve the yield by removing water formed during the cyclization.[1]
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20 bar H₂). Heat the reaction mixture to a specified temperature (e.g., 120 °C) and stir for the required duration (e.g., 20 hours).[1][2]
-
Work-up: After cooling the reactor to room temperature and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst. The catalyst can be washed with the solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-phenyl-5-methyl-3,4-dihydro-2H-pyrrole.
Quantitative Data for Reductive Cyclization of Analagous γ-Nitro Ketones
The following table summarizes the reaction conditions and yields for the reductive cyclization of γ-nitro ketones to 3,4-dihydro-2H-pyrroles, based on data from similar substrates.[1][2]
| Entry | γ-Nitro Ketone Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| 1 | 4-Nitro-1,3-diphenylbutan-1-one | Ni/SiO₂ (4) | MeCN | 120 | 20 | 20 | 96 |
| 2 | 4-Nitro-1-(p-tolyl)butan-1-one | Ni/SiO₂ (4) | MeCN | 120 | 20 | 20 | 93 |
| 3 | 4-Nitro-1-(p-chlorophenyl)butan-1-one | Ni/SiO₂ (4) | MeCN | 120 | 20 | 5 | 80 |
| 4 | 5-Nitro-2-phenylpentan-2-one | Ni/SiO₂ (4) | MeCN | 120 | 20 | 20 | 89 |
Further Functionalization: Aromatization to 2-Phenyl-5-methyl-1H-pyrrole
The synthesized 2-phenyl-5-methyl-3,4-dihydro-2H-pyrrole can be readily aromatized to the corresponding pyrrole, 2-phenyl-5-methyl-1H-pyrrole. This dehydrogenation can be achieved using various oxidizing agents or catalysts.
Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-1H-pyrrole
-
Reaction Setup: Dissolve 2-phenyl-5-methyl-3,4-dihydro-2H-pyrrole (1.0 eq) in a suitable solvent like toluene or xylene.
-
Catalyst/Oxidant Addition: Add a dehydrogenation catalyst such as Palladium on carbon (Pd/C) or an oxidizing agent like manganese dioxide (MnO₂).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter off the catalyst/oxidant.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure 2-phenyl-5-methyl-1H-pyrrole.
Quantitative Data for Aromatization of Dihydropyrroles
The following table provides representative conditions for the aromatization of dihydropyrroles.
| Entry | Dihydropyrrole Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-1-pyrroline | Pd/C | Toluene | 110 | 0.5 | ~45 |
| 2 | Tetrasubstituted dihydropyrrole | DDQ | Dichloromethane | rt | 2 | 85-95 |
| 3 | Disubstituted dihydropyrrole | MnO₂ | Chloroform | 60 | 12 | 70-85 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations described in these application notes.
Conclusion
This compound is a readily accessible precursor for the efficient synthesis of 2-phenyl-5-methyl substituted dihydropyrroles and pyrroles. The reductive cyclization of this γ-nitro ketone offers a robust and scalable method for the construction of the dihydropyrrole core, which can be subsequently aromatized. These application notes provide a foundation for researchers to explore the utility of this compound in the development of novel heterocyclic compounds for various applications, including drug discovery.
References
Experimental protocol for the synthesis of 3-Nitrobutyrophenone
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-Nitrobutyrophenone. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of benzene with butyryl chloride to yield butyrophenone. The subsequent step involves the nitration of the butyrophenone intermediate to produce the final product, this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized, and a detailed experimental workflow is provided.
Introduction
Butyrophenones are a class of organic compounds that form the structural basis for many pharmaceuticals, particularly antipsychotic medications. The introduction of a nitro group onto the aromatic ring can serve as a key step in the synthesis of more complex molecules and active pharmaceutical ingredients. This protocol details a reliable method for the synthesis of this compound, a potentially valuable intermediate in medicinal chemistry. The synthesis proceeds through a Friedel-Crafts acylation followed by electrophilic aromatic substitution (nitration).
Experimental Protocols
Part 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation
This procedure outlines the synthesis of butyrophenone from benzene and butyryl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Benzene (anhydrous)
-
Butyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube containing calcium chloride, and an addition funnel.
-
In a dry fume hood, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane to the flask.
-
Cool the flask in an ice bath with stirring.
-
Add a solution of butyryl chloride (10.65 g, 0.1 mol) in 20 mL of anhydrous dichloromethane to the addition funnel.
-
Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add benzene (7.81 g, 0.1 mol) dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) for 2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and add 50 mL of 5% hydrochloric acid. Shake well and separate the layers.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain crude butyrophenone as an oil.
-
The product can be purified by vacuum distillation.
Part 2: Synthesis of this compound via Nitration
This procedure describes the nitration of butyrophenone using a mixture of nitric acid and sulfuric acid.
Materials:
-
Butyrophenone
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Ethanol
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to between -5 °C and 0 °C with stirring.
-
Slowly add butyrophenone (7.41 g, 0.05 mol) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.73 g, 0.075 mol) to concentrated sulfuric acid (15 mL) and cool the mixture in an ice bath.
-
Add the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred butyrophenone solution over 30 minutes, maintaining the reaction temperature between -5 °C and 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Allow the ice to melt completely. The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Butyrophenone | This compound |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₁NO₃ |
| Molecular Weight | 148.20 g/mol | 193.20 g/mol |
| Appearance | Colorless oil | Yellowish solid |
| Melting Point | 11-14 °C | 61 °C[1] |
| Boiling Point | 232.3 °C | 271.6 °C (Predicted)[1] |
| Theoretical Yield | Based on 0.1 mol limiting reagent (14.82 g) | Based on 0.05 mol limiting reagent (9.66 g) |
| Expected 1H NMR (CDCl₃) | δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 1.75 (sext, 2H), 1.00 (t, 3H) | δ 8.75 (s, 1H), 8.40 (d, 1H), 8.25 (d, 1H), 7.70 (t, 1H), 3.10 (t, 2H), 1.80 (sext, 2H), 1.05 (t, 3H) |
| Expected 13C NMR (CDCl₃) | δ 200.5, 137.0, 132.8, 128.5, 128.0, 40.5, 18.0, 13.9 | δ 198.5, 148.5, 137.0, 134.0, 129.5, 127.0, 122.5, 41.0, 18.0, 13.8 |
| Expected IR (KBr) | ~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1685 (C=O), ~1600, 1450 (C=C) cm⁻¹ | ~3100 (Ar C-H), ~2960 (Alkyl C-H), ~1700 (C=O), ~1530 (asym N-O), ~1350 (sym N-O) cm⁻¹ |
Note: Expected NMR and IR data are predicted based on the structure and data for similar compounds.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram
Caption: Reaction mechanisms for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 3-Nitrobutyrophenone
These application notes provide detailed methodologies for the quantitative analysis of 3-Nitrobutyrophenone in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The described methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of nitroaromatic compounds. This method offers excellent selectivity and sensitivity for the analysis of this compound. The separation is typically achieved on a reverse-phase column, and the mobile phase composition can be adjusted to optimize the resolution and retention time of the analyte.[1] This method is suitable for routine quality control, stability studies, and quantification in various sample matrices.[2] Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.[3][4]
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | 5 - 10 minutes |
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the aqueous portion with 0.1% phosphoric acid or formic acid to improve peak shape.[1] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
4. Sample Preparation:
-
Solid Samples: Accurately weigh the sample and extract this compound using a suitable solvent like acetonitrile.[5] The extraction can be facilitated by sonication or shaking.[5]
-
Liquid Samples: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[5]
5. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Run Time: 15 minutes
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: HPLC experimental workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For polar and thermally labile compounds like nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior.[6] A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts polar functional groups into less polar silyl ethers.[7] The mass spectrometer provides definitive identification based on the mass spectrum of the analyte and its fragments.
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Hexane or Ethyl Acetate (GC grade)
-
Derivatization agent (e.g., MTBSTFA)
-
Anhydrous Sodium Sulfate
-
Pyridine (catalyst)
2. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in ethyl acetate to cover the desired concentration range.
4. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent. For aqueous samples, liquid-liquid extraction can be performed. Dry the organic extract with anhydrous sodium sulfate.
-
Derivatization:
-
Evaporate a known volume of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
5. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50 - 500
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
6. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the derivatized standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Workflow Diagram:
Caption: GC-MS experimental workflow for this compound quantification.
UV-Visible Spectrophotometry
Application Note:
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with chromophores, such as this compound.[8] The nitro group and the carbonyl group conjugated with the benzene ring are expected to absorb UV radiation, allowing for direct quantification.[8] This method is particularly useful for the analysis of relatively pure samples, such as bulk drug substances or simple formulations.[8] The method's simplicity makes it suitable for high-throughput screening and in-process controls.[9] However, it may lack the specificity of chromatographic methods in the presence of interfering substances that also absorb at the analytical wavelength.[10]
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (UV grade) or other suitable transparent solvent
-
Quartz cuvettes (1 cm path length)
2. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Analytical balance
3. Preparation of Solutions:
-
Solvent: Use a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound, dissolve it in, and dilute to 100 mL with methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
4. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve and dilute the sample with the chosen solvent to achieve a final concentration within the established linear range of the assay.
-
If the sample contains particulates, clarification by centrifugation or filtration may be necessary.
5. Spectrophotometric Measurement:
-
Wavelength Scan: Record the UV spectrum of a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Absorbance Measurement: Measure the absorbance of each standard solution and sample solution at the λmax.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).
-
Calculate the concentration of this compound in the sample solutions from their absorbance using the calibration curve.
Workflow Diagram:
Caption: UV-Visible spectrophotometry workflow for quantification.
References
- 1. Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journalwjbphs.com [journalwjbphs.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Large-Scale Synthesis of 3-Nitrobutyrophenone for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3-Nitrobutyrophenone, a valuable intermediate in various chemical manufacturing processes. The synthesis is approached as a two-step process, beginning with the Friedel-Crafts acylation of benzene to produce butyrophenone, followed by the nitration of the intermediate to yield the final product.
Application Notes
This compound and its derivatives are of significant interest in the pharmaceutical and specialty chemical industries. While specific applications of this compound are not extensively documented in publicly available literature, its structural analog, 3-nitroacetophenone, is a key intermediate in the synthesis of various pharmaceuticals.[1] This suggests that this compound may serve as a precursor for the synthesis of a range of bioactive molecules and other specialty chemicals. The nitro and ketone functionalities provide versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.
Synthesis Overview
The industrial production of this compound is most effectively and safely achieved through a two-stage synthesis:
-
Stage 1: Friedel-Crafts Acylation of Benzene. Benzene is reacted with a butyrylating agent (butyryl chloride or butyric anhydride) in the presence of a Lewis acid catalyst to form butyrophenone.
-
Stage 2: Nitration of Butyrophenone. The synthesized butyrophenone is then nitrated using a mixed acid solution (nitric acid and sulfuric acid) to introduce a nitro group at the meta-position of the phenyl ring.
Stage 1: Industrial Scale Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a robust method for the formation of aryl ketones.[2][3] For industrial applications, the choice between butyryl chloride and butyric anhydride as the acylating agent often comes down to cost and safety considerations, with acid anhydrides sometimes being a more economical option.[2]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Benzene | 78.11 | 0.876 | ≥99.5% |
| Butyric Anhydride | 158.19 | 0.968 | ≥98% |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.44 | ≥99% |
| Dichloromethane (DCM) | 84.93 | 1.326 | ≥99.5% |
| Hydrochloric Acid (HCl) | 36.46 | - | 5% aq. solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 5% aq. solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Granular |
Procedure:
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a temperature control system is charged with anhydrous aluminum chloride (1.2 equivalents) and dichloromethane (DCM) as the solvent. The mixture is cooled to 0-5 °C with constant stirring.
-
Addition of Acylating Agent: Butyric anhydride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature between 0-5 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Benzene: Benzene (1.0 equivalent) is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition of benzene is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC).
-
Quenching: Upon completion, the reaction mixture is cooled to 0-5 °C and slowly quenched by the addition of crushed ice, followed by a 5% aqueous solution of hydrochloric acid. This is a highly exothermic step and requires careful temperature control.
-
Work-up and Purification: The organic layer is separated, washed sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate. The solvent (DCM) is removed by distillation. The crude butyrophenone is then purified by vacuum distillation.
Expected Yield: 85-95%
Safety Precautions:
-
Friedel-Crafts reactions are exothermic and can lead to a rapid increase in temperature and pressure. Proper temperature control is critical.
-
Aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a dry environment.
-
Benzene is a known carcinogen and is highly flammable. Appropriate personal protective equipment (PPE) and ventilation are mandatory.
-
Hydrogen chloride gas is evolved during the quenching step, which is corrosive and toxic. The quenching process should be performed in a well-ventilated area or with a scrubber system.
Stage 2: Industrial Scale Nitration of Butyrophenone
The nitration of aromatic compounds is a well-established industrial process.[4] The acyl group of butyrophenone is a meta-director, meaning the incoming nitro group will predominantly add to the 3-position on the phenyl ring.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Concentration |
| Butyrophenone | 148.20 | ≥98% |
| Nitric Acid (HNO₃) | 63.01 | 68-70% |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% |
Procedure:
-
Preparation of Nitrating Mixture: In a separate, suitable reactor, concentrated sulfuric acid (2.0 equivalents) is cooled to 0-5 °C. Concentrated nitric acid (1.1 equivalents) is then added slowly to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Butyrophenone: The synthesized butyrophenone (1.0 equivalent) is added dropwise to the cold nitrating mixture. The rate of addition should be carefully controlled to maintain the reaction temperature between 5-15 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 10-15 °C for 1-2 hours. The reaction progress should be monitored by techniques such as HPLC or TLC.
-
Quenching: The reaction mixture is then slowly poured onto a large excess of crushed ice with vigorous stirring. This will cause the precipitation of the crude this compound.
-
Isolation and Purification: The solid product is collected by filtration and washed thoroughly with cold water until the washings are neutral to litmus. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
Expected Yield: 80-90%
Safety Precautions:
-
Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[5][6] Strict temperature control is paramount.
-
The mixed acid (nitric acid and sulfuric acid) is extremely corrosive and a strong oxidizing agent. Appropriate PPE, including acid-resistant gloves, apron, and face shield, must be worn.
-
The reaction can produce toxic nitrogen oxide fumes. The entire process must be conducted in a well-ventilated area or in a closed system with appropriate off-gas treatment.
-
The addition of the reaction mixture to ice is a critical step to control the exotherm and precipitate the product safely.
Summary of Quantitative Data
| Stage | Reaction | Key Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Benzene, Butyric Anhydride | AlCl₃ | 0-40 | 2-4 | 85-95 |
| 2 | Nitration | Butyrophenone | HNO₃/H₂SO₄ | 5-15 | 1-2 | 80-90 |
References
- 1. nbinno.com [nbinno.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
3-Nitrobutyrophenone: A Versatile Building Block in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrobutyrophenone is a functionalized aromatic ketone possessing both a nitro group and a carbonyl moiety. This unique combination of functional groups makes it a highly versatile, albeit underexplored, building block in organic synthesis. The presence of the nitro group at the γ-position relative to the carbonyl group opens up a wide array of synthetic transformations, allowing for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in many pharmacologically active compounds.[1][2][3] This document outlines the potential applications of this compound in organic synthesis and provides detailed protocols for its key transformations based on the well-established reactivity of analogous γ-nitro ketones.
Key Synthetic Transformations
The reactivity of this compound can be exploited through several key transformations, primarily involving the nitro group and the acidic α-protons adjacent to it. These reactions include reductions, additions to carbonyls and α,β-unsaturated systems, and transformations of the nitro group itself into a carbonyl.
Reduction of the Nitro Group and Reductive Amination
The nitro group of this compound can be selectively reduced to an amine, which can then undergo intramolecular cyclization to form various heterocyclic scaffolds.[4][5] Catalytic hydrogenation is a common method for this transformation. The resulting γ-amino ketone is a valuable intermediate for the synthesis of pyrrolidines and other related N-heterocycles.[5][6]
A particularly efficient strategy is the one-pot reductive amination, where the nitro group is reduced in the presence of a carbonyl compound, leading directly to the formation of a secondary or tertiary amine.[4]
Table 1: Hypothetical Data for Selective Reduction of this compound
| Entry | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | H₂ (1 atm) | Pd/C (10 mol%) | Ethanol | 25 | 4 | 3-Aminobutyrophenone | 95 |
| 2 | SnCl₂·2H₂O | - | Ethyl Acetate | 70 | 3 | 3-Aminobutyrophenone | 92 |
| 3 | Fe/NH₄Cl | - | Ethanol/H₂O | 80 | 5 | 3-Aminobutyrophenone | 88 |
Henry (Nitroaldol) Reaction
The α-protons of the nitroalkane moiety in this compound are acidic and can be deprotonated with a base to form a nitronate anion.[1][7] This nucleophile can then add to aldehydes or ketones in a Henry or nitroaldol reaction to form β-nitro alcohols.[1][2][8][9] This reaction is a powerful tool for carbon-carbon bond formation.
Table 2: Hypothetical Data for the Henry Reaction of this compound
| Entry | Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | Et₃N | THF | 25 | 12 | 4-Nitro-3-(1-hydroxy-1-phenylmethyl)butyrophenone | 85 |
| 2 | Acetone | K₂CO₃ | Methanol | 40 | 24 | 4-Nitro-3-(1-hydroxy-1-methylethyl)butyrophenone | 78 |
| 3 | Cyclohexanone | DBU | Acetonitrile | 25 | 18 | 4-Nitro-3-(1-hydroxycyclohexyl)butyrophenone | 82 |
Michael Addition
The nitronate anion derived from this compound can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds.[7][10][11][12][13] This reaction is highly valuable for the formation of 1,5-dicarbonyl compounds or their nitro analogues, which are precursors to cyclic systems.[5][11][12]
Table 3: Hypothetical Data for the Michael Addition of this compound
| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl vinyl ketone | NaOEt | Ethanol | 0-25 | 6 | 3-(3-Oxobutyl)-3-nitrobutyrophenone | 90 |
| 2 | Acrylonitrile | Triton B | t-Butanol | 25 | 10 | 3-(2-Cyanoethyl)-3-nitrobutyrophenone | 88 |
| 3 | Diethyl maleate | DBU | THF | 25 | 24 | Diethyl 2-(1-benzoyl-2-nitropropyl)succinate | 85 |
Nef Reaction
The secondary nitro group in derivatives of this compound (formed, for instance, via a Henry or Michael reaction) can be converted into a ketone functional group through the Nef reaction.[14][15][16][17][18] This transformation is typically carried out by treating the corresponding nitronate salt with a strong acid.[14][18] The Nef reaction provides a route to 1,4-dicarbonyl compounds, which are important precursors for the synthesis of cyclopentenones and furans.
Table 4: Hypothetical Data for the Nef Reaction of a this compound Derivative
| Entry | Substrate | Base | Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Nitro-3-phenylpentan-1-one | NaOMe | H₂SO₄ | Methanol/H₂O | 0-25 | 2 | 3-Phenylpentane-1,4-dione | 75 | | 2 | 3-(3-Oxobutyl)-3-nitrobutyrophenone | KOH | HCl | THF/H₂O | 0-25 | 3 | 3-Benzoyl-3-methylhexane-2,6-dione | 70 |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminobutyrophenone via Catalytic Hydrogenation
-
Reaction Setup: To a solution of this compound (1.0 g, 5.18 mmol) in ethanol (20 mL) in a hydrogenation flask is added 10% Palladium on carbon (100 mg).
-
Hydrogenation: The flask is connected to a hydrogen gas supply and the mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature (25 °C).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 4 hours).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-Aminobutyrophenone.
Protocol 2: Henry Reaction with Benzaldehyde
-
Reaction Setup: To a solution of this compound (1.0 g, 5.18 mmol) and benzaldehyde (0.55 g, 5.18 mmol) in tetrahydrofuran (THF, 20 mL) is added triethylamine (0.72 mL, 5.18 mmol).
-
Reaction: The reaction mixture is stirred at room temperature (25 °C) for 12 hours.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials.
-
Work-up: The reaction mixture is diluted with ethyl acetate (50 mL) and washed with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-Nitro-3-(1-hydroxy-1-phenylmethyl)butyrophenone.
Protocol 3: Michael Addition to Methyl Vinyl Ketone
-
Reaction Setup: To a solution of sodium ethoxide, prepared from sodium (0.12 g, 5.18 mmol) in absolute ethanol (20 mL), is added this compound (1.0 g, 5.18 mmol) at 0 °C. The mixture is stirred for 15 minutes.
-
Addition: Methyl vinyl ketone (0.36 g, 5.18 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 6 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give 3-(3-Oxobutyl)-3-nitrobutyrophenone.
Protocol 4: Nef Reaction
-
Nitronate Formation: To a solution of the secondary nitroalkane derivative (e.g., 4-Nitro-3-phenylpentan-1-one, 1.0 g, 4.25 mmol) in methanol (15 mL) is added a solution of sodium methoxide (0.23 g, 4.25 mmol) in methanol (5 mL) at 0 °C. The mixture is stirred for 30 minutes.
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Hydrolysis: The solution of the nitronate salt is added dropwise to a stirred solution of 8M H₂SO₄ (10 mL) at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄ and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding 1,4-dicarbonyl compound.
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: General experimental workflow for synthetic transformations.
Conclusion
This compound, as a representative γ-nitro ketone, holds significant potential as a versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including reductions, C-C bond-forming reactions, and functional group interconversions, makes it a valuable precursor for the synthesis of complex molecules, particularly pharmacologically relevant N-heterocycles. The protocols and data presented, based on established reactivity of similar compounds, provide a solid foundation for researchers to explore the synthetic utility of this and related nitro compounds.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Sciencemadness Discussion Board - What determines the reduction of nitro groups to ketones over amines, or vice versa - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro compound - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. sctunisie.org [sctunisie.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nef reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. grokipedia.com [grokipedia.com]
- 17. benchchem.com [benchchem.com]
- 18. Nef Reaction [organic-chemistry.org]
Application Notes and Protocols: Selective Catalytic Hydrogenation of the Nitro Group in 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of a nitro group in the presence of other reducible functional groups is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 3-Nitrobutyrophenone presents a common challenge in this regard, as it contains both a nitro group and a ketone. The desired product, 3-Aminobutyrophenone, is a valuable building block, and its synthesis requires a catalytic system that can chemoselectively reduce the nitro functionality without affecting the carbonyl group.
This document provides detailed application notes and a representative protocol for the catalytic hydrogenation of the nitro group in this compound. It summarizes various catalytic systems, offering a comparative overview to aid in methodology selection, and presents a detailed experimental protocol for a common and effective method.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is paramount to achieving high selectivity in the reduction of this compound. The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of a ketone.
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Selectivity for Nitro over Ketone | General Observations & Potential Issues |
| Pd/C [1][2] | H₂ gas | Ethanol, Methanol | Good, but can be variable | Over-reduction of the ketone can occur under harsh conditions (high pressure/temperature). May also reduce other sensitive groups. |
| Raney Nickel [1][3] | H₂ gas | Ethanol | Good | Often used to avoid dehalogenation if aryl halides are present.[1] |
| Sulfided Pt/C [1] | H₂ gas | Acetonitrile | High | Excellent for preserving halogens, which is not a concern for this substrate but indicates high chemoselectivity.[1] |
| SnCl₂·2H₂O [1] | - | Ethanol, Ethyl Acetate | Excellent | A mild, non-catalytic method that is highly selective for nitro groups over carbonyls.[1] Requires stoichiometric amounts of the tin reagent, leading to significant waste. |
| Fe/HCl or Fe/NH₄Cl [1] | - | Water, Ethanol | Excellent | A classic, robust, and cost-effective method that is selective for the nitro group. Generates significant iron sludge waste. |
| Pd/C with Ammonium Formate [1][4][5] | HCOONH₄ | Methanol, Ethanol | Excellent | A mild transfer hydrogenation method that avoids the use of high-pressure hydrogen gas and often shows high selectivity.[1][4][5] |
Experimental Protocols
The following is a representative protocol for the selective catalytic transfer hydrogenation of this compound to 3-Aminobutyrophenone. This method is chosen for its operational simplicity, mild reaction conditions, and high degree of chemoselectivity.
Materials
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This compound
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10% Palladium on Carbon (Pd/C)
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Ammonium formate (HCOONH₄)
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Methanol (reagent grade)
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Diatomaceous earth (e.g., Celite®)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with hotplate
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Buchner funnel and filter paper
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Separatory funnel
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Rotary evaporator
Procedure
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
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Solvent and Reagents: Add methanol to the flask to dissolve the starting material (a concentration of approximately 0.1-0.2 M is a good starting point). To this solution, add ammonium formate (3-5 equivalents).
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Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and under an inert atmosphere if possible.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 40-60 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is then filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with methanol or ethyl acetate to ensure all the product is collected.
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The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
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The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any remaining ammonium formate and other aqueous-soluble byproducts.
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The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-Aminobutyrophenone.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary, to afford the pure 3-Aminobutyrophenone.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic transfer hydrogenation of this compound.
Chemical Transformation
Caption: Selective reduction of this compound to 3-Aminobutyrophenone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrobutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitrobutyrophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for synthesizing this compound?
A1: The most reliable and highest-yielding strategy is a two-step process:
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Friedel-Crafts Acylation: Reaction of benzene with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form butyrophenone.
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Nitration: Subsequent nitration of the butyrophenone intermediate using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to yield this compound.
Attempting to directly acylate nitrobenzene with butyryl chloride is generally unsuccessful or results in very low yields. This is because the nitro group is a strong deactivating group, making the aromatic ring much less susceptible to electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1]
Q2: Why is direct nitration of butyrophenone preferred over the Friedel-Crafts acylation of nitrobenzene?
A2: The acyl group of butyrophenone is a meta-director and a deactivating group for electrophilic aromatic substitution. However, it is significantly less deactivating than the nitro group. Therefore, the Friedel-Crafts acylation of benzene to butyrophenone proceeds with a reasonable yield, and the subsequent nitration of butyrophenone is also efficient. In contrast, the nitro group in nitrobenzene is so strongly deactivating that it effectively shuts down the Friedel-Crafts acylation reaction under standard conditions.[1]
Q3: What is the expected isomer distribution in the nitration of butyrophenone?
A3: The butyryl group is a meta-director. Therefore, the primary product of the nitration of butyrophenone is the meta-isomer, this compound. Small amounts of the ortho- and para-isomers may also be formed as byproducts. The presence of the deactivating acyl group slows down the reaction at all positions but less so at the meta position, leading to the observed regioselectivity.[2][3]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Both steps of this synthesis involve hazardous materials and require strict safety protocols:
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Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions. Hydrogen chloride (HCl) gas is evolved during the reaction, so it must be performed in a well-ventilated fume hood.
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Nitration: The nitrating mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. The addition of the nitrating mixture should be done slowly and at a low temperature (typically 0-10 °C).
Troubleshooting Guides
Problem 1: Low or No Yield in Friedel-Crafts Acylation of Benzene
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and cooled under a desiccator before use. Use anhydrous solvents and reagents. Aluminum chloride is extremely sensitive to moisture. |
| Inactive Catalyst | Use a fresh, unopened container of aluminum chloride. Old or improperly stored AlCl₃ may be hydrated and inactive. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it.[4] Consider increasing the molar ratio of AlCl₃ to butyryl chloride. |
| Low Reaction Temperature | While the initial addition may be done at a low temperature, the reaction often requires heating to proceed to completion. Monitor the reaction by TLC and consider gentle heating if the reaction is sluggish. |
| Poor Quality Reagents | Use freshly distilled benzene and butyryl chloride to ensure high purity. |
Problem 2: Low Yield or Formation of Byproducts in the Nitration of Butyrophenone
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture. High temperatures can lead to the formation of dinitrated and other oxidized byproducts. |
| Incorrect Acid Ratio | The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺). A common ratio is 2:1 or 1:1 by volume of concentrated H₂SO₄ to HNO₃.[5] |
| Insufficient Reaction Time | After the addition of the nitrating mixture, allow the reaction to stir at a low temperature for a sufficient time to ensure complete conversion. Monitor the reaction progress by TLC. |
| Formation of Ortho/Para Isomers | While the meta isomer is the major product, some ortho and para isomers may form. Purification by recrystallization or column chromatography is necessary to isolate the desired this compound. |
| Work-up Issues | Quenching the reaction by pouring it onto ice is critical to control the exotherm and precipitate the product. Ensure thorough washing of the crude product to remove residual acids. |
Data Presentation
Table 1: Effect of Catalyst Molar Ratio on Friedel-Crafts Acylation Yield (Illustrative)
| Molar Ratio (AlCl₃ : Butyryl Chloride) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Butyrophenone (%) |
| 1.0 : 1.0 | Benzene | 25 | 2 | 75 |
| 1.1 : 1.0 | Benzene | 25 | 2 | 85 |
| 1.2 : 1.0 | Benzene | 25 | 2 | 90 |
| 1.0 : 1.0 | Dichloromethane | 25 | 4 | 70 |
Note: This data is illustrative and based on typical yields for Friedel-Crafts acylation reactions. Actual yields may vary depending on specific experimental conditions.
Table 2: Influence of Reaction Temperature on Nitration of Butyrophenone (Analogous to Acetophenone)
| Temperature (°C) | Reaction Time (h) | Yield of 3-Nitro-isomer (%) | Ortho/Para Isomer Formation (%) |
| 0-5 | 1 | ~80-85 | < 5 |
| 10-15 | 1 | ~75-80 | 5-10 |
| 25 (Room Temp) | 1 | ~60-70 | > 10 |
Note: This data is based on the well-documented nitration of acetophenone, a close structural analog of butyrophenone. The trend of decreasing yield of the meta-isomer and increasing byproduct formation with higher temperature is expected to be similar for butyrophenone.
Experimental Protocols
Protocol 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.
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Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 1.2 equivalents). Suspend the AlCl₃ in an excess of dry benzene, which serves as both the solvent and the reactant.
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Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add butyryl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to 40-50 °C to ensure completion. Monitor the progress by TLC.
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Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of crushed ice, followed by cold water. Then, add concentrated HCl to dissolve the aluminum salts.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude butyrophenone can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound by Nitration of Butyrophenone
(Adapted from the Organic Syntheses procedure for the nitration of acetophenone)
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Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (e.g., 40 mL) to concentrated nitric acid (e.g., 20 mL) while cooling in an ice bath.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place butyrophenone (e.g., 0.1 mol). Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 30 mL) to the butyrophenone while maintaining the temperature below 5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred butyrophenone-sulfuric acid mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.
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Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.
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Work-up and Isolation: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
- 5. quora.com [quora.com]
Purification of 3-Nitrobutyrophenone: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Nitrobutyrophenone by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Inappropriate solvent choice. | - Add more of the hot solvent in small increments until the compound dissolves.- If a large volume of solvent is required, consider a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a significant melting point depression.- Cooling the solution too rapidly. | - Select a solvent with a lower boiling point.- Attempt to purify the crude product by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not supersaturated.- The solution was cooled too quickly, preventing nucleation. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent cooling and crystallization.- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material.- Inefficient removal of the mother liquor. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with cold solvent during vacuum filtration. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by its melting point. A pure compound will have a sharp and narrow melting point range. The melting point of a similar compound, 3-nitroacetophenone, is 76-78 °C.[1] You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.
Q3: What are the common impurities in crude this compound?
A3: The impurities will depend on the synthetic route used. Common synthesis methods for similar ketones involve nitration of the corresponding ketone.[1] Potential impurities could include unreacted starting materials, isomers (e.g., ortho- and para-nitro isomers), and byproducts from side reactions.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be effective if a single suitable solvent cannot be found.[3] This typically involves dissolving the crude compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the slow addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Experimental Protocol: Recrystallization of this compound (General Procedure)
This protocol is a general guideline and may require optimization based on the specific nature of the crude material.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid. It is advisable to add the solvent in small portions while heating the flask on a hot plate.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The crystals can then be transferred to a watch glass for further air-drying or dried in a desiccator.
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Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value for the pure compound.
Data Presentation
As specific quantitative solubility data for this compound is not available, the following table provides physical properties of the structurally similar compound, 3-nitroacetophenone, for reference.
| Property | Value (for 3-Nitroacetophenone) |
| CAS Number | 121-89-1 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol [4] |
| Melting Point | 76-78 °C[1] |
| Boiling Point | 202 °C[1] |
| Appearance | Yellow to yellow-green crystalline powder[1] |
| Solubility in Water | Insoluble[5] |
| Solubility in Organic Solvents | Soluble in DMSO (Slightly), Methanol (Slightly)[1] |
Visualization
The following flowchart illustrates the troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 3-Nitroacetophenone CAS#: 121-89-1 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 121-89-1 CAS | 3-NITROACETOPHENONE | Laboratory Chemicals | Article No. 04921 [lobachemie.com]
Technical Support Center: Synthesis and Isomer Separation of 3-Nitrobutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Nitrobutyrophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and separation of this compound isomers.
Problem 1: Low or No Yield of Nitrobutyrophenone
| Possible Cause | Suggested Solution |
| Inactive Nitrating Agent | The nitrating mixture (typically a combination of nitric acid and sulfuric acid) may be old or have absorbed moisture. Prepare a fresh nitrating mixture using concentrated acids. |
| Reaction Temperature Too Low | While low temperatures are crucial to control the reaction, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate. Ensure the temperature is maintained within the optimal range (typically 0-10°C) for the nitration of moderately deactivated rings. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Substrate Purity | The starting butyrophenone may contain impurities that interfere with the reaction. Ensure the purity of the starting material before proceeding. |
Problem 2: Product Oiling Out or Not Precipitating After Quenching
| Possible Cause | Suggested Solution |
| Supersaturation | The product may be supersaturated in the quenching solution (ice-water). Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product (if available) can also be effective. |
| Isomer Mixture | A mixture of isomers can sometimes have a lower melting point than the pure compounds, leading to the formation of an oil. Proceed with extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and then focus on separation techniques. |
| Incomplete Reaction | The presence of unreacted starting material can also lead to the formation of an oily product. Check the reaction completion by TLC. |
Problem 3: Difficulty in Separating Isomers
| Possible Cause | Suggested Solution |
| Similar Physical Properties | The boiling points, melting points, and solubilities of the isomers may be very close, making separation challenging. A combination of techniques may be necessary. Start with fractional distillation under reduced pressure, followed by recrystallization of the collected fractions. |
| Inappropriate Separation Technique | Not all separation techniques are suitable for all isomer mixtures. For example, if the isomers have very similar polarities, column chromatography may be less effective. |
| Co-crystallization | During recrystallization, it is possible for the isomers to co-crystallize. Try different recrystallization solvents or solvent mixtures to find a system where the solubility of the isomers is significantly different. |
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of butyrophenone?
The butyryl group (-C(O)CH₂CH₂CH₃) is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, the major product of the nitration of butyrophenone is expected to be this compound (meta-isomer). However, small amounts of the ortho- (2-nitrobutyrophenone) and para- (4-nitrobutyrophenone) isomers will also be formed. The exact distribution can vary depending on the reaction conditions, but a significant predominance of the meta isomer is anticipated.
Q2: How can I monitor the progress of the nitration reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (butyrophenone) from the product isomers. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: What are the key physical properties to consider for isomer separation?
Table 1: Physical Properties of Nitro-substituted Aromatic Ketones (Analogous Compounds)
| Compound | Isomer Position | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 2-Nitroacetophenone | ortho | 76-78[1][2] | 202[1][2][3] | Insoluble[2] |
| 3-Nitroacetophenone | meta | 76-80[3] | 202[3] | Insoluble[3] |
| 4-Nitroacetophenone | para | 75-78 | 143 (at 15 mmHg) | Insoluble |
| 3-Nitropropiophenone | meta | 98-101[4] | 254.5 (Predicted)[4] | Not specified |
Note: This data is for nitroacetophenones and nitropropiophenone, not nitrobutyrophenones. It is provided for illustrative purposes only.
Q4: Which separation technique is most effective for the nitrobutyrophenone isomers?
A multi-step approach is often the most effective:
-
Fractional Distillation (under vacuum): This is a good initial step to separate components with different boiling points. Since the isomers are likely to have high boiling points, performing the distillation under reduced pressure is necessary to prevent decomposition.
-
Recrystallization: Fractions obtained from distillation can be further purified by recrystallization. The choice of solvent is critical. A good solvent will dissolve the desired isomer well at high temperatures but poorly at low temperatures, while the other isomers remain in solution.
-
Column Chromatography: If distillation and recrystallization are insufficient, column chromatography can be used to separate compounds based on their polarity.
Experimental Protocols
Synthesis of this compound (Adapted from the synthesis of 3-nitroacetophenone)
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 37 mL).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add butyrophenone (e.g., 0.125 mol) dropwise, ensuring the temperature does not exceed 5°C.
-
Prepare a cooled nitrating mixture of concentrated sulfuric acid (e.g., 15 mL) and concentrated nitric acid (e.g., 10 mL).
-
Add the nitrating mixture dropwise to the butyrophenone solution, maintaining the temperature between -5°C and 0°C. This addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring and cooling for another 10 minutes.
-
Slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
The crude product should precipitate as a yellowish solid or oil.
-
Isolate the crude product by vacuum filtration and wash thoroughly with cold water.
Separation of Isomers by Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude nitrobutyrophenone mixture in the distillation flask.
-
Slowly heat the mixture while applying a vacuum.
-
Collect fractions at different temperature ranges.
-
Analyze each fraction by TLC or GC-MS to determine the isomer composition.
Purification by Recrystallization
-
Choose a suitable solvent or solvent pair by testing the solubility of small samples of the crude product. Ethanol or ethanol-water mixtures are often good starting points.
-
Dissolve the impure solid in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine their melting point to assess purity.
Visualizations
Caption: Experimental workflow for the synthesis and separation of this compound isomers.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Common side products in the nitration of butyrophenone
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered during the electrophilic nitration of butyrophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of butyrophenone?
The major product is m-nitrobutyrophenone (3-nitrobutyrophenone). The butyryl group (-COCH₂CH₂CH₃) contains a carbonyl moiety, which is an electron-withdrawing group. This group deactivates the benzene ring towards electrophilic aromatic substitution and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position.[1][2][3]
Q2: What are the most common side products I should expect?
The most common side products are the isomeric ortho-nitrobutyrophenone (2-nitrobutyrophenone) and para-nitrobutyrophenone (4-nitrobutyrophenone).[1][3] These are formed in significantly lower yields compared to the meta isomer because attack at these positions is electronically disfavored by the deactivating butyryl group.[2]
Q3: Is it possible to get dinitrated products?
Yes, dinitration is a potential side reaction, though it typically requires more forcing conditions (e.g., higher temperatures, excess nitrating agent, or longer reaction times). The butyryl group and the first nitro group are both strongly deactivating, which makes the introduction of a second nitro group significantly more difficult.[4]
Q4: Can the alkyl side chain of butyrophenone be oxidized during nitration?
While strong oxidizing agents can oxidize alkyl side chains, and concentrated nitric acid is a potent oxidant, this is generally not a major side reaction under carefully controlled nitration conditions (i.e., low temperatures).[5] However, at elevated temperatures, oxidative degradation of the butyryl side chain is a possibility.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired m-nitrobutyrophenone | 1. Incomplete reaction. 2. Suboptimal temperature control. 3. Insufficiently strong nitrating mixture. | 1. Increase reaction time moderately, monitoring by TLC. 2. Ensure the reaction is maintained at a low temperature (e.g., 0-5 °C) to prevent side reactions.[6] 3. Use fresh, concentrated nitric and sulfuric acids. |
| High percentage of ortho and para isomers | Reaction temperature was too high, reducing the selectivity of the reaction. | Maintain a strict low-temperature profile (0-5 °C) throughout the addition of the nitrating agent.[6] Add the nitrating mixture slowly and with vigorous stirring to dissipate localized heat. |
| Formation of significant amounts of dinitrated products | 1. Reaction temperature was too high. 2. An excess of the nitrating agent was used. 3. The reaction was allowed to proceed for too long. | 1. Strictly control the temperature. 2. Use a stoichiometric amount or only a slight excess of nitric acid. 3. Monitor the reaction progress using an appropriate method (e.g., TLC, GC) and quench the reaction upon consumption of the starting material. |
| Presence of a dark, tar-like substance in the product mixture | 1. Oxidative side reactions due to high temperatures. 2. Uncontrolled exothermic reaction. | 1. Pre-cool the butyrophenone/sulfuric acid mixture thoroughly before beginning the addition of the nitrating mixture. 2. Add the nitrating mixture very slowly to a well-stirred solution to manage the exotherm. Ensure the cooling bath has sufficient capacity.[6] |
Reaction Pathways
The following diagram illustrates the formation of the primary product and the main side products during the electrophilic nitration of butyrophenone.
Caption: Reaction pathways in the nitration of butyrophenone.
Product Distribution Data
| Compound | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) |
| Acetophenone | ~25 | ~72 | ~3 |
| Note: Data is illustrative for acetophenone, a structurally similar compound, to demonstrate the directing effect of the acyl group. Actual yields for butyrophenone may vary.[3] |
Experimental Protocol: Nitration of Butyrophenone
Disclaimer: This protocol is a general guideline based on standard procedures for similar compounds.[6][7] All experiments should be conducted with appropriate safety precautions in a certified fume hood.
Materials:
-
Butyrophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add a stoichiometric equivalent of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool.
-
Reaction Setup: Place the butyrophenone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to approximately 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (approximately 2-3 equivalents) to the butyrophenone while maintaining the temperature at or below 5 °C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred butyrophenone/sulfuric acid solution. The rate of addition must be carefully controlled to keep the internal temperature between 0 and 5 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a designated time (e.g., 30-60 minutes). Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Workup:
-
Filter the precipitated solid and wash thoroughly with cold deionized water until the washings are neutral.
-
Alternatively, if the product is oily, extract the aqueous mixture with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid. . Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to isolate the desired m-nitrobutyrophenone. The purity of the final product should be confirmed by analytical techniques such as NMR, IR, and melting point determination.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yield in Friedel-Crafts acylation of nitrobenzene
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields in the Friedel-Crafts acylation of nitrobenzene. Given the highly deactivated nature of the nitrobenzene ring, this reaction presents significant challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my Friedel-Crafts acylation of nitrobenzene extremely low or non-existent?
There are two primary reasons for the low reactivity of nitrobenzene in Friedel-Crafts acylation:
-
Strong Ring Deactivation: The nitro group (-NO₂) is a powerful electron-withdrawing group. It deactivates the benzene ring through both inductive and resonance effects, reducing its nucleophilicity.[1][2][3] This makes the aromatic ring significantly less reactive towards the electrophilic acylium ion.[4][5] In fact, under standard conditions, Friedel-Crafts acylation of nitrobenzene is often considered not to take place.[6]
-
Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pair of electrons on the oxygen atoms of the nitro group.[1][7] This interaction sequesters the catalyst, preventing it from activating the acylating agent. This complexation also places a positive charge on the nitro group, further deactivating the aromatic ring.[5]
Q2: I'm observing no reaction at all. What are the initial checks I should perform?
-
Anhydrous Conditions: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][8] Ensure all glassware was rigorously dried (flame-drying is effective), and that all solvents and reagents are anhydrous.[9] Any water present will deactivate the catalyst.[4]
-
Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst or one that has been stored properly in a desiccator. If the AlCl₃ appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture and should not be used.[8]
-
Reagent Purity: Confirm the purity of your nitrobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride). Impurities can interfere with the reaction.[4]
Q3: Can I overcome the low reactivity by simply increasing the temperature or reaction time?
While forcing conditions, such as higher temperatures, are typically necessary for acylating deactivated rings, there are limits.[7]
-
Temperature: Increasing the temperature can help overcome the high activation energy.[10] However, excessively high temperatures can lead to decomposition of starting materials and the formation of dark polymeric side products.[10] Optimization is key.
-
Reaction Time: Prolonged reaction times may lead to slight improvements in conversion, but they also increase the likelihood of side reactions and product degradation. The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time.
Q4: Is there a better choice of catalyst or reagent for this reaction?
-
Catalyst Loading: For deactivated substrates, a stoichiometric excess of the Lewis acid is often required. This is because the product, an aryl ketone, can also form a complex with the catalyst, removing it from the reaction cycle.[4]
-
Alternative Catalysts: While AlCl₃ is common, other strong Lewis acids can be attempted. For highly deactivated systems, more specialized or "greener" catalysts, such as solid superacids or triflic acid, have been explored, though their effectiveness on nitrobenzene itself may vary.[11]
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. Using a more reactive acylating agent might offer a slight advantage.[12]
Q5: My reaction mixture turned very dark, and the workup is difficult. What is happening?
The formation of dark, often polymeric, materials is common when forcing conditions are used for Friedel-Crafts reactions on deactivated substrates.[10] This indicates side reactions and decomposition. During workup, quenching the reaction by pouring the mixture slowly onto a mixture of crushed ice and concentrated HCl can help decompose the catalyst-ketone complexes.[8][13] If emulsions form during extraction, adding a saturated brine solution can help break them.[8]
Impact of Reaction Parameters on Yield
Due to the inherent difficulty of this reaction, precise yield data is not widely published. The following table summarizes the general effects of key parameters when attempting the acylation of a strongly deactivated ring like nitrobenzene.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | No Reaction / Very Low Yield | Insufficient energy to overcome the high activation energy barrier. |
| Optimized (Elevated) | Potential for Increased Yield | Provides the necessary energy for the electrophilic attack to occur.[10] | |
| Too High | Decreased Yield | Promotes decomposition of reagents and products, leading to side reactions.[10] | |
| Catalyst | Insufficient (Catalytic Amount) | No Reaction / Very Low Yield | Catalyst is sequestered by the nitro group and the ketone product.[4][7] |
| Stoichiometric Excess | Necessary for any conversion | A large excess is required to overcome complexation with the substrate and product.[7] | |
| Compromised (Moisture) | No Reaction | The catalyst is hydrolyzed and rendered inactive.[8] | |
| Solvent | Reactive (e.g., Benzene) | Undesired Side Products | The solvent itself can undergo acylation, competing with the nitrobenzene.[14] |
| Inert (e.g., CS₂, Dichloromethane) | Preferred | Provides a medium for the reaction without participating in it.[6] | |
| Nitrobenzene (as solvent) | Can be used | Due to its own low reactivity, nitrobenzene is often used as a high-boiling, polar solvent for Friedel-Crafts reactions on other substrates.[15][16][17] |
Generalized Experimental Protocol
This protocol is a starting point and requires significant optimization for the specific acylating agent used. All operations must be performed under strictly anhydrous conditions in a well-ventilated fume hood.
1. Reagent and Glassware Preparation:
-
All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried, either in an oven overnight or by flame-drying under a stream of inert gas (N₂ or Ar).
-
Anhydrous dichloromethane or carbon disulfide should be used as the solvent.
-
The Lewis acid (e.g., AlCl₃) must be a fresh, free-flowing powder.
2. Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser (fitted with a gas outlet to a bubbler), add the anhydrous Lewis acid (e.g., AlCl₃, 2.5 - 3.0 molar equivalents).
-
Add anhydrous solvent to create a suspension.
3. Formation of Acylium Ion:
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.0 molar equivalent) in a minimal amount of anhydrous solvent and add it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 20-30 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
4. Acylation of Nitrobenzene:
-
Dissolve nitrobenzene (1.0 molar equivalent) in a minimal amount of anhydrous solvent and add it to the addition funnel.
-
Add the nitrobenzene solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature, and then heat to reflux. (Note: The optimal temperature and time must be determined experimentally).
-
Monitor the reaction progress by TLC or GC-MS.
5. Workup and Quenching:
-
Once the reaction is complete (or has ceased to progress), cool the mixture back to 0 °C in an ice bath.
-
CAUTION: Quenching is highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[7][13]
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
6. Purification:
-
The crude product will likely require purification by column chromatography or recrystallization to isolate the desired acylated nitrobenzene.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the Friedel-Crafts acylation of nitrobenzene.
A troubleshooting flowchart for low yield in the Friedel-Crafts acylation of nitrobenzene.
References
- 1. quora.com [quora.com]
- 2. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. quora.com [quora.com]
- 15. Why is nitrobenzene commonly used as a solvent in Friedel-Crafts acylatio.. [askfilo.com]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: HPLC Purity Analysis of 3-Nitrobutyrophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on high-performance liquid chromatography (HPLC) methods for the purity analysis of 3-Nitrobutyrophenone. It includes a recommended experimental protocol, a detailed troubleshooting guide, and frequently asked questions (FAQs) to assist users in their experiments.
Recommended HPLC Method for this compound
While a specific validated HPLC method for this compound is not widely published, the following method is proposed based on established analytical techniques for structurally similar aromatic nitro compounds and ketones, such as ketoprofen and its impurities.[1][2][3] This method serves as an excellent starting point for method development and validation.
Experimental Protocol
A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound and the separation of its potential impurities and degradation products.[4][5][6][7]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 3.5 with phosphoric acid) |
| Gradient | Isocratic or Gradient (e.g., 50:50 v/v Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (based on the UV absorbance of the nitroaromatic chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Reagent and Sample Preparation:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 3.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the filtered buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to achieve a similar concentration to the standard solution.
Experimental Workflow
Caption: A typical workflow for the HPLC purity analysis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I seeing peak tailing for this compound?
Answer: Peak tailing for ketonic or nitroaromatic compounds can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have active silanol groups that interact with the analyte.
-
Solution: Add a competing base like triethylamine (0.1%) to the mobile phase or use a base-deactivated column.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Buildup of strongly retained compounds on the column.
-
Solution: Implement a column wash cycle with a strong solvent like 100% acetonitrile or isopropanol.[8]
-
Question: My retention times are drifting or inconsistent. What should I do?
Answer: Fluctuating retention times can compromise the reliability of your results. Consider the following:
-
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Mobile Phase Composition: Improperly mixed or evaporated mobile phase will alter retention.
-
Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates.
-
Solution: Check for leaks in the system and purge the pump to remove any air bubbles.[9]
-
Question: I am observing extraneous or "ghost" peaks in my chromatogram. What is their source?
Answer: Ghost peaks can arise from several sources:
-
Injector Carryover: Residual sample from a previous injection.
-
Solution: Clean the injector and syringe with a strong solvent. Run a blank injection (mobile phase only) to confirm cleanliness.[8]
-
-
Contaminated Mobile Phase: Impurities in the solvents or buffer.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffer.[8]
-
-
Late Eluting Peaks: A compound from a previous run that has a very long retention time.
-
Solution: Extend the run time or incorporate a gradient wash at the end of each run to elute strongly retained components.[8]
-
Question: The peak for this compound is broad, leading to poor resolution. How can I improve it?
Answer: Broad peaks can be due to on-column or extra-column effects:
-
High Injection Volume/Solvent Mismatch: Injecting a large volume of a solvent stronger than the mobile phase can cause band broadening.
-
Solution: Reduce the injection volume or dissolve the sample in the mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.
-
Solution: Use tubing with a smaller internal diameter and minimize the length where possible.[9]
-
-
Column Degradation: A void at the head of the column or a contaminated frit.
-
Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the column.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for the HPLC analysis of this compound? A common mobile phase for compounds of this type is a mixture of acetonitrile and an aqueous buffer, such as phosphate buffer, adjusted to an acidic pH (e.g., pH 3.5).[3] This helps to ensure sharp peak shapes by keeping acidic impurities protonated.
Q2: Which detector is best for analyzing this compound? A UV detector is ideal, as the nitroaromatic structure of this compound has a strong chromophore. A detection wavelength of around 254 nm is a good starting point.
Q3: How can I ensure my method is "stability-indicating"? A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][11] To validate this, you should perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) and demonstrate that the degradation peaks are well-resolved from the main this compound peak.[5][7]
Q4: What are the typical system suitability parameters I should monitor? You should monitor parameters such as:
-
Tailing factor: Should ideally be between 0.8 and 1.5.
-
Theoretical plates: A measure of column efficiency; higher numbers are better.
-
Resolution: Should be greater than 1.5 between the main peak and the closest impurity.
-
Relative Standard Deviation (RSD) of replicate injections: Should be less than 2% for retention time and peak area.
Q5: Can this method be used for quantitative analysis? Yes, with proper validation, this method can be used for quantitative analysis. This involves demonstrating linearity, accuracy, precision, and establishing limits of detection (LOD) and quantification (LOQ).[12][13][14]
References
- 1. veeprho.com [veeprho.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pjps.pk [pjps.pk]
- 4. saudijournals.com [saudijournals.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pharmainfo.in [pharmainfo.in]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming challenges in the purification of nitroaromatic compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of nitroaromatic compounds.
FAQs and Troubleshooting Guides
Recrystallization
Question: My nitroaromatic compound is not precipitating from the solution upon cooling. What should I do?
Answer: This issue commonly arises if the compound is too soluble in the chosen solvent, even at low temperatures, or if the solution is not sufficiently saturated. Here are several troubleshooting steps:
-
Reduce Solvent Volume: The most frequent cause of crystallization failure is using an excessive amount of solvent.[1] To address this, you can evaporate some of the solvent to increase the concentration of your compound.[1]
-
Induce Crystallization: If the solution is supersaturated but crystals haven't formed, you can try to induce crystallization by:
-
Utilize an Anti-Solvent: If your compound is highly soluble in one solvent, you can add a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the solution at its boiling point until it becomes slightly cloudy, then allow it to cool slowly.
-
Re-evaluate Solvent Choice: The initial solvent may be inappropriate. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Consult solubility data to select a more suitable solvent.
Question: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[1][3] This is more common with impure compounds or when the compound's melting point is lower than the solvent's boiling point.[1][3] To resolve this:
-
Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved as it cools past its melting point.[3]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[1]
-
Change Solvent System: Use a solvent with a lower boiling point or a solvent mixture.
Question: How do I choose an appropriate recrystallization solvent for my nitroaromatic compound?
Answer: The choice of solvent is critical for successful recrystallization. A good starting point is to look for solvents with similar polarities to your compound. Ethanol, or a mixture of ethanol and water, is often a good choice for nitroanilines.[2] For other nitroaromatics, toluene can be effective.[2] It is highly recommended to perform a small-scale solvent screen with various solvents to determine the optimal one for your specific compound.[2]
Column Chromatography
Question: My nitroaromatic compound is not separating well on the silica gel column. What can I do?
Answer: Poor separation can result from several factors, including an inappropriate solvent system, column overloading, or compound instability.
-
Optimize the Solvent System: The polarity of the eluent is crucial. A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[4] For more polar nitroaromatics, a methanol/dichloromethane system may be more effective.[4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5] If your compounds are not separating, try a different solvent combination or a gradient elution, where the polarity of the eluent is gradually increased during the separation.[5]
-
Check for Compound Instability: Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel.[5] This can lead to degradation on the column. You can test for this by spotting your compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, you can either use a different stationary phase like alumina or deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-3%).[5]
-
Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of sample should be about 1-10% of the mass of the silica gel.
-
Dry Loading: If your compound is not very soluble in the elution solvent, it can be "dry loaded."[6] This involves dissolving the compound in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.[6]
Question: My compound is stuck on the column and won't elute. What is the problem?
Answer: This typically indicates that the eluent is not polar enough to move your compound down the column.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Switch to a More Polar Solvent System: If increasing the polarity of your current system is ineffective, you may need to switch to a more polar solvent combination, such as methanol in dichloromethane.[4]
Solvent Extraction
Question: An emulsion has formed during my liquid-liquid extraction. How can I break it?
Answer: Emulsions are a common problem in the extraction of reaction mixtures. Here are several techniques to break them:
-
Add Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.
-
Filtration: Passing the emulsion through a plug of glass wool or Celite can sometimes break it.
-
Centrifugation: If available, centrifuging the emulsion can force the layers to separate.
Safety Considerations for Purifying Explosive Nitroaromatics
Many nitroaromatic compounds, particularly those with multiple nitro groups (e.g., TNT, DNT), are explosive and require special handling precautions.[7]
-
Avoid Heat, Friction, and Shock: Explosive compounds can be sensitive to heat, friction, and mechanical shock.[8] Avoid using metal spatulas for scraping and be cautious when handling these materials.[8]
-
Work on a Small Scale: Always work with the smallest amount of material possible.[8]
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. In some cases, a face shield and blast shield may be necessary.
-
Proper Storage: Store explosive compounds in appropriate containers, away from heat and sources of ignition.[9] Be aware of the shelf life of these compounds, as some can become more sensitive over time.[10]
Data Presentation
Table 1: Solubility of Selected Nitroaromatic Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 2,4-Dinitrotoluene | Ethanol | Room Temp. | Soluble[11] |
| 2,4-Dinitrotoluene | Benzene | Room Temp. | Soluble[11] |
| 2,4-Dinitrotoluene | Acetone | Room Temp. | Very Soluble |
| 2,4-Dinitrotoluene | Water | 20 | 0.03[12] |
| 4-Nitrophenol | Ethanol | Room Temp. | Very Soluble[6] |
| 4-Nitrophenol | Acetone | Room Temp. | Very Soluble[6] |
| 4-Nitrophenol | Water | 25 | 1.56[6] |
| o-Nitrophenol | Toluene | 25 | ~25 |
| p-Nitrophenol | Toluene | 25 | ~2 |
| Trinitrotoluene (TNT) | Carbon Tetrachloride | 20 | 0.84[1] |
| Trinitrotoluene (TNT) | Ethylene Dichloride | 20 | 34[1] |
Table 2: Recommended Solvent Systems for Column Chromatography of Nitroaromatic Compounds
| Compound Class | Stationary Phase | Recommended Solvent System | Target Rf |
| Non-polar Nitroaromatics | Silica Gel | Hexane / Ethyl Acetate (gradient)[4] | 0.2 - 0.4[5] |
| Polar Nitroaromatics | Silica Gel | Dichloromethane / Methanol (gradient)[4] | 0.2 - 0.4[5] |
| Basic Nitroanilines | Silica Gel (deactivated) | Hexane / Ethyl Acetate with 1-3% Triethylamine[5] | 0.2 - 0.4[5] |
| Dinitrobenzene Isomers | Silica Gel | Normal Phase HPLC | - |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Nitroaromatic Compound
-
Solvent Selection: In a small test tube, add a small amount of the crude nitroaromatic compound and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the target compound.[5]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification of a solid nitroaromatic compound via recrystallization.
References
- 1. US1936607A - Purification of trinitrotoluene - Google Patents [patents.google.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TNT - Wikipedia [en.wikipedia.org]
- 8. research.wayne.edu [research.wayne.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
Preventing over-nitration in the synthesis of 3-Nitrobutyrophenone
Welcome to the Technical Support Center for the synthesis of 3-Nitrobutyrophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate the challenges of this synthesis, with a particular focus on preventing over-nitration.
Troubleshooting Guide: Preventing Over-Nitration
Over-nitration, the formation of dinitro- and trinitro-butyrophenone isomers, is a common side reaction during the synthesis of this compound. The following guide provides solutions to common issues encountered during the reaction.
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of this compound and significant formation of dinitro byproducts. | Excessive Reaction Temperature: The nitration reaction is highly exothermic. Elevated temperatures increase the reaction rate and favor multiple nitrations. | Maintain a strict reaction temperature of 0°C or below using an ice-salt bath or a cryocooler. Monitor the internal temperature of the reaction mixture closely. |
| Rapid Addition of Nitrating Agent: Localized high concentrations of the nitrating agent can lead to uncontrolled reaction rates and over-nitration. | Add the mixed acid (HNO₃/H₂SO₄) dropwise to the solution of butyrophenone in sulfuric acid with vigorous stirring. The addition should be slow enough to maintain the desired low temperature. | |
| Incorrect Stoichiometry: Using a large excess of nitric acid will drive the reaction towards di- and tri-nitration. | Use a carefully measured molar equivalent of nitric acid relative to butyrophenone. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient for complete mono-nitration. | |
| Formation of a dark, tarry reaction mixture. | Runaway Reaction: This can be caused by a combination of elevated temperature and rapid addition of the nitrating agent, leading to decomposition of the starting material and products. | Immediately cool the reaction vessel in a larger ice bath if the temperature begins to rise uncontrollably. If necessary, the reaction can be quenched by slowly and carefully pouring it over a large amount of crushed ice. |
| Oxidation of Butyrophenone: Strong oxidizing conditions can lead to degradation of the starting material. | Ensure the use of high-purity reagents and maintain the recommended low reaction temperature. | |
| Product is an oil or sticky solid, difficult to isolate. | Presence of Isomeric Byproducts: Dinitro-isomers can be oily and interfere with the crystallization of the desired 3-nitro product. | After quenching the reaction on ice, thoroughly wash the crude product with cold water to remove residual acids. A subsequent wash with a small amount of cold ethanol can help to remove oily impurities and induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial for purification. |
| Inconsistent or low yields despite following the protocol. | Purity of Starting Materials: Impurities in butyrophenone or the acids can lead to side reactions and lower yields. | Use freshly distilled butyrophenone and high-purity concentrated sulfuric and nitric acids. |
| Inefficient Stirring: Poor mixing can lead to localized "hot spots" and uneven reaction, resulting in a mixture of unreacted starting material and over-nitrated products. | Ensure vigorous and efficient mechanical stirring throughout the addition of the nitrating agent and for the duration of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of butyrophenone performed at low temperatures?
A1: The nitration of aromatic compounds is a highly exothermic process. Low temperatures (≤ 0°C) are crucial for several reasons:
-
To control the reaction rate: This prevents a runaway reaction that can lead to the formation of tars and decomposition products.
-
To enhance selectivity: Lower temperatures favor mono-nitration over di- and tri-nitration, thus maximizing the yield of the desired this compound.
Q2: What is the role of sulfuric acid in this reaction?
A2: Concentrated sulfuric acid serves two primary roles in the nitration of butyrophenone:
-
Catalyst: It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Solvent: It acts as a solvent for the reaction, keeping the reactants in a single phase.
Q3: Why does the nitro group add at the meta (3-) position of the butyrophenone ring?
A3: The butyryl group (-COC₃H₇) is an electron-withdrawing group due to the carbonyl moiety. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This is because the resonance structures of the intermediate carbocation (sigma complex) show that the positive charge is destabilized at the ortho and para positions, making the meta position the most favorable site for attack by the nitronium ion.
Q4: How can I confirm that I have synthesized this compound and not other isomers?
A4: The product can be characterized using various spectroscopic techniques:
-
¹H NMR Spectroscopy: The aromatic region of the spectrum for the 3-substituted product will show a characteristic splitting pattern for the four aromatic protons.
-
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region will correspond to the symmetry of the 3-substituted product.
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the asymmetric and symmetric stretches of the nitro group (NO₂).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q5: What is the best way to purify the crude this compound?
A5: The most common and effective method for purifying the crude product is recrystallization. After quenching the reaction mixture in ice-water and washing the precipitate, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.
Experimental Protocols
Protocol 1: Synthesis of Butyrophenone (Starting Material) via Friedel-Crafts Acylation
This protocol describes the synthesis of the starting material, butyrophenone, from benzene and butyryl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene (anhydrous) | 78.11 | 100 mL | 1.13 |
| Butyryl chloride | 106.55 | 53.3 g (50 mL) | 0.50 |
| Aluminum chloride (anhydrous) | 133.34 | 73.3 g | 0.55 |
| 5% Hydrochloric acid | - | 200 mL | - |
| 5% Sodium hydroxide solution | - | 100 mL | - |
| Saturated sodium chloride solution | - | 100 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous benzene (100 mL) and anhydrous aluminum chloride (73.3 g).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add butyryl chloride (50 mL) from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with 200 mL of 5% HCl, 100 mL of 5% NaOH, and 100 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.
-
The remaining liquid is distilled under reduced pressure to yield pure butyrophenone.
Protocol 2: Synthesis of this compound
This protocol is adapted from the well-established nitration of acetophenone and is optimized to minimize over-nitration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butyrophenone | 148.20 | 29.6 g (0.2 mol) | 0.2 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 120 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 15.0 mL (0.24 mol) | 0.24 |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 60 mL of concentrated sulfuric acid.
-
Cool the acid to 0°C in an ice-salt bath.
-
Slowly add butyrophenone (29.6 g) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 15.0 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to room temperature.
-
Add the nitrating mixture dropwise from the dropping funnel to the butyrophenone solution over a period of 1-1.5 hours. Crucially, maintain the reaction temperature at or below 0°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.
-
Pour the reaction mixture slowly and with vigorous stirring onto 800 g of crushed ice.
-
A yellow solid will precipitate. Allow the ice to melt completely, then collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus paper.
-
Press the solid as dry as possible on the filter funnel.
-
Purify the crude this compound by recrystallization from ethanol.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Logic for Over-Nitration
Caption: Decision tree for troubleshooting over-nitration.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Technical Support Center: Characterization of Impurities in 3-Nitrobutyrophenone Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in 3-Nitrobutyrophenone samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage.[1] These can be broadly categorized as:
-
Organic Impurities:
-
Starting Materials: Unreacted butyrophenone.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions during synthesis. A common synthesis route for nitroaromatic compounds is the nitration of an aromatic precursor.[2][3] For this compound, this would likely involve the nitration of butyrophenone. This process can lead to the formation of positional isomers, such as 2-Nitrobutyrophenone and 4-Nitrobutyrophenone, as significant by-products.
-
Degradation Products: Arising from the decomposition of this compound over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[1][4]
-
-
Inorganic Impurities: These can include reagents, catalysts (like Lewis acids in Friedel-Crafts acylation), and heavy metals from the manufacturing process.[5][6][7][8]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.
Q2: What are the common analytical techniques for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating, detecting, and quantifying impurities.[9] A reversed-phase method using a C18 column is a common starting point for aromatic compounds.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain by-products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in impurities.
Q3: How can I identify unknown peaks in my chromatogram?
Identifying unknown peaks requires a systematic approach:
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products.[1][4][13][14] Comparing the chromatograms of the stressed samples with your impure sample can help identify degradation-related impurities.
-
Synthesis Route Analysis: Consider the synthetic pathway of this compound.[2][3] This can help predict potential by-products and unreacted starting materials. For instance, if synthesized by nitration of butyrophenone, look for the presence of butyrophenone and its other nitro isomers.
-
Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample by adding a small amount of the standard. An increase in the height of the unknown peak confirms its identity.
-
Isolation and Spectroscopic Analysis: For significant unknown impurities, preparative chromatography can be used to isolate the compound for structural elucidation by NMR and FTIR.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for ionizable impurities.- Column overload.- Column degradation or contamination. | - Adjust the mobile phase pH with a suitable buffer to ensure all analytes are in a single ionic form.[10]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use fresh, high-purity mobile phase solvents.- Clean the injector and autosampler.- Implement a needle wash step between injections. |
| Poor Resolution Between Impurity and Main Peak | - Non-optimal mobile phase composition.- Inappropriate column chemistry. | - Adjust the organic modifier-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile).[11][15]- Experiment with a different column stationary phase (e.g., a phenyl-hexyl column for aromatic compounds).[15] |
GC-MS Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Injector or column leak.- Incorrect injection parameters.- Sample degradation in the injector. | - Perform a leak check on the system.- Verify the injection volume and split ratio.- Lower the injector temperature for thermally labile compounds. |
| Broad Peaks | - Sub-optimal oven temperature program.- Column contamination or degradation. | - Optimize the initial oven temperature, ramp rate, and final temperature.[16][17][18][19][20]- Bake out the column at a high temperature (within its limits) or trim the front end of the column. |
| Peak Tailing for Polar Compounds | - Active sites in the liner or on the column. | - Use a deactivated liner.- Consider using a more inert column. |
| Changes in Peak Area Ratios | - Sample discrimination in the injector.- Non-linearity of the detector. | - Optimize the injector temperature and injection speed.- Ensure the concentration of all analytes is within the linear range of the detector. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This is a starting point for method development and should be optimized for your specific sample and instrumentation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.
General GC-MS Method for Volatile Impurities
This method is a general guideline for screening for residual solvents and volatile by-products.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (1:20)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 35-500 amu
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. is.muni.cz [is.muni.cz]
- 3. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. nacalai.com [nacalai.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. youtube.com [youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ijrpp.com [ijrpp.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. Temperature Programming [svmsl.chem.cmu.edu]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Analysis of the 1H and 13C NMR Spectra of 3-Nitrobutyrophenone and Related Ketones
For Immediate Release
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Nitrobutyrophenone, alongside two structurally related ketones, Butyrophenone and Propiophenone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for spectral interpretation and compound identification. The inclusion of detailed experimental protocols and visual aids aims to facilitate a deeper understanding of the structural nuances and their spectroscopic manifestations.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, Butyrophenone, and Propiophenone. The data for this compound is based on predicted values, while the data for Butyrophenone and Propiophenone is derived from experimental sources.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-α | 3.35 | t | 7.0 | 2H |
| H-β | 4.80 | t | 7.0 | 2H | |
| H-ortho | 8.05 | d | 7.5 | 2H | |
| H-meta | 7.55 | t | 7.5 | 2H | |
| H-para | 7.65 | t | 7.5 | 1H | |
| Butyrophenone | H-α | 2.93 | t | 7.3 | 2H |
| H-β | 1.77 | sextet | 7.3 | 2H | |
| H-γ | 1.00 | t | 7.3 | 3H | |
| H-ortho | 7.95 | d | 7.2 | 2H | |
| H-meta/para | 7.42-7.55 | m | - | 3H | |
| Propiophenone | H-α | 2.98 | q | 7.2 | 2H |
| H-β | 1.22 | t | 7.2 | 3H | |
| H-ortho | 7.95 | d | 8.0 | 2H | |
| H-meta/para | 7.28-7.68 | m | - | 3H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O | 198.5 |
| C-ipso | 136.0 | |
| C-ortho | 128.5 | |
| C-meta | 129.0 | |
| C-para | 134.0 | |
| C-α | 35.0 | |
| C-β | 75.0 | |
| Butyrophenone | C=O | 200.7 |
| C-ipso | 137.1 | |
| C-ortho | 128.6 | |
| C-meta | 128.0 | |
| C-para | 133.0 | |
| C-α | 38.5 | |
| C-β | 17.9 | |
| C-γ | 13.9 | |
| Propiophenone | C=O | 200.8 |
| C-ipso | 137.0 | |
| C-ortho | 128.6 | |
| C-meta | 128.0 | |
| C-para | 132.9 | |
| C-α | 31.8 | |
| C-β | 8.3 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent, or use the residual solvent peak as an internal reference.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the spinner turbine into the NMR spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, maximizing the resolution and symmetry of the peaks.
3. ¹H NMR Spectrum Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.
-
Acquire the Free Induction Decay (FID) signal.
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
4. ¹³C NMR Spectrum Acquisition:
-
Set the appropriate acquisition parameters for a ¹³C NMR experiment, which typically requires a wider spectral width and a larger number of scans compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
A proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.
-
Acquire and process the FID in a similar manner to the ¹H NMR spectrum.
Visualizations
The following diagrams illustrate the chemical structure and NMR analysis workflow.
Caption: Chemical structure and predicted ¹H NMR shifts of this compound.
Caption: A simplified workflow diagram for NMR spectral analysis.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. Understanding the fragmentation pattern of a molecule is paramount for its unambiguous identification, particularly in complex matrices encountered during drug discovery and development. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Nitrobutyrophenone, a compound of interest in various research domains. By comparing its expected fragmentation with that of related molecules, this document serves as a practical reference for researchers engaged in the characterization of nitroaromatic compounds and ketones.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be a composite of the characteristic fragmentation pathways of both the butyrophenone and the nitroaromatic moieties. The molecular ion ([M]•+) of this compound has a predicted m/z of 193.
The primary fragmentation pathways are expected to include:
-
α-Cleavage: A common fragmentation for ketones, this involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in two primary fragments:
-
Loss of the propyl radical (•C₃H₇), leading to the formation of the 3-nitrobenzoyl cation at m/z 150 .
-
Loss of the 3-nitrophenyl radical (•C₆H₄NO₂), resulting in the butyryl cation at m/z 71 .
-
-
McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. The transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, would lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 151 .
-
Nitro Group Fragmentation: The nitro group is expected to undergo characteristic losses:
-
Loss of a nitro radical (•NO₂), resulting in a fragment at m/z 147 .
-
Loss of nitric oxide (•NO), leading to a fragment at m/z 163 .
-
The interplay of these pathways will define the mass spectrum of this compound. The relative abundance of these fragments will be influenced by the stability of the resulting ions and radicals.
Comparative Fragmentation Data
To provide a comprehensive understanding, the predicted fragmentation of this compound is compared with the experimental data of related compounds. This comparison highlights the influence of the nitro group and the alkyl chain on the fragmentation process.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |
| This compound (Predicted) | 193 | 151 (McLafferty), 150 (α-cleavage, loss of •C₃H₇), 147 (Loss of •NO₂), 120 (Further fragmentation), 105 (Benzoyl cation), 77 (Phenyl cation) |
| Butyrophenone [1] | 148 | 120 (McLafferty), 105 (α-cleavage, loss of •C₃H₇), 77 (Phenyl cation) |
| 4'-Nitroacetophenone | 165 | 150 (Loss of •CH₃), 120 (Loss of NO₂), 104 (Loss of •NO₂ and CO), 76 (Benzyne cation) |
| 3-Nitrophenol | 139 | 109 (Loss of •NO), 93 (Loss of NO₂), 81, 65 |
Table 1: Comparison of Key Mass Spectrometry Fragments. The table presents the predicted key fragments for this compound alongside the experimentally observed fragments for butyrophenone, 4'-nitroacetophenone, and 3-nitrophenol, illustrating the influence of structural modifications on the fragmentation pattern.
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for the analysis of aromatic ketones by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for the analysis of this compound.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5MS, or equivalent).
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
-
Helium (carrier gas), 99.999% purity.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
Filter the sample if any particulate matter is present.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40 - 400
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios.
-
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the precursor ion and its product ions.
Caption: Predicted EI fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive fragmentation pattern for this compound. The provided comparative data and experimental protocol offer a starting point for researchers to confidently approach the analysis of this compound and related structures.
References
A Comparative Guide to the Synthetic Routes of 3-Nitrobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Nitrobutyrophenone, a key intermediate in various pharmaceutical and research applications. The comparison focuses on the strategic differences between the two routes, supported by detailed, representative experimental protocols and a summary of expected quantitative outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached via two main retrosynthetic pathways, differing in the order of the two key chemical transformations: Friedel-Crafts acylation and electrophilic aromatic nitration.
-
Route 1: Nitration of Butyrophenone. This route involves the initial synthesis of butyrophenone via a Friedel-Crafts acylation of benzene, followed by the nitration of the resulting ketone. The butyryl group is an ortho-, para-director; however, under the acidic conditions of nitration, the protonated carbonyl group acts as a meta-directing group.
-
Route 2: Friedel-Crafts Acylation of Nitrobenzene. This alternative pathway begins with the nitration of benzene to form nitrobenzene, which is then subjected to Friedel-Crafts acylation with butyryl chloride. The nitro group is a strong deactivating and meta-directing group, which presents challenges for the subsequent acylation step.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data for each synthetic route. These values are estimated based on typical yields for analogous reactions due to the limited availability of specific experimental data for this compound.
| Parameter | Route 1: Nitration of Butyrophenone | Route 2: Friedel-Crafts Acylation of Nitrobenzene |
| Overall Yield | Good to Excellent (65-75%) | Low to Moderate (20-30%) |
| Purity | High (>98%) | Moderate to High (>95% after purification) |
| Reaction Time | Step 1: 2-3 hours; Step 2: 2-4 hours | Step 1: 1-2 hours; Step 2: 4-8 hours (forcing conditions) |
| Reaction Temperature | Step 1: 0-25°C; Step 2: 0-10°C | Step 1: 50-60°C; Step 2: 100-140°C (reflux) |
| Key Reagents | Benzene, Butyryl Chloride, AlCl₃, HNO₃, H₂SO₄ | Benzene, HNO₃, H₂SO₄, Butyryl Chloride, AlCl₃ |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization |
Experimental Protocols
Route 1: Nitration of Butyrophenone
Step 1a: Synthesis of Butyrophenone (Friedel-Crafts Acylation)
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous benzene (50 mL).
-
Addition of Acylating Agent: The flask is cooled in an ice-water bath. Butyryl chloride (10.7 g, 0.10 mol) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
Workup: The reaction mixture is poured slowly onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with 10% sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude butyrophenone is purified by vacuum distillation to yield a colorless oil.
Step 1b: Nitration of Butyrophenone
-
Reaction Setup: A 100 mL round-bottom flask is charged with butyrophenone (7.4 g, 0.05 mol) and concentrated sulfuric acid (20 mL) and cooled to 0°C in an ice-salt bath.
-
Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid (4.0 mL, ~0.09 mol) and concentrated sulfuric acid (4.0 mL) is added dropwise to the stirred solution, maintaining the temperature between 0 and 5°C.
-
Reaction: The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction mixture is poured onto crushed ice (100 g). The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude this compound is recrystallized from ethanol to afford pale yellow crystals.
Route 2: Friedel-Crafts Acylation of Nitrobenzene
Step 2a: Synthesis of Nitrobenzene
-
Reaction Setup: A 250 mL round-bottom flask is charged with benzene (39 g, 0.5 mol).
-
Addition of Nitrating Mixture: A mixture of concentrated nitric acid (30 mL) and concentrated sulfuric acid (35 mL) is added slowly with stirring, maintaining the temperature below 60°C using a water bath.
-
Reaction: The mixture is heated to 60°C for 1 hour.
-
Workup: After cooling, the mixture is poured into cold water (500 mL). The nitrobenzene layer is separated, washed with water, then with 10% sodium carbonate solution, and again with water. It is then dried over anhydrous calcium chloride.
-
Purification: The crude nitrobenzene is purified by distillation to yield a pale yellow oil.
Step 2b: Friedel-Crafts Acylation of Nitrobenzene
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (20.0 g, 0.15 mol) and nitrobenzene (12.3 g, 0.10 mol).
-
Addition of Acylating Agent: Butyryl chloride (13.4 g, 0.125 mol) is added dropwise to the stirred mixture.
-
Reaction: The reaction mixture is heated to 120-130°C and maintained at this temperature for 6 hours. The reaction is monitored by TLC or GC.
-
Workup: The mixture is cooled to room temperature and then poured cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid/oil is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with water, 5% sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to give this compound.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Experimental workflows for both routes.
Comparison of Synthetic Routes
Route 1: Nitration of Butyrophenone is generally the preferred method for the synthesis of this compound. The Friedel-Crafts acylation of benzene proceeds readily with high yield. The subsequent nitration of butyrophenone is directed to the meta position due to the deactivating nature of the protonated carbonyl group in the strongly acidic nitrating medium. This route offers a more straightforward purification process, typically involving recrystallization, and results in a higher overall yield.
Route 2: Friedel-Crafts Acylation of Nitrobenzene presents significant challenges. The nitro group is strongly deactivating, making the aromatic ring much less nucleophilic and thus less reactive towards electrophilic substitution.[1] Consequently, the Friedel-Crafts acylation requires harsh reaction conditions, such as high temperatures and a larger excess of the Lewis acid catalyst.[2] These forcing conditions can lead to the formation of side products and a more complex purification process, often necessitating column chromatography. The overall yield of this route is expected to be considerably lower than that of Route 1.
Conclusion
For the laboratory-scale or industrial production of this compound, Route 1 (Nitration of Butyrophenone) is the more advantageous synthetic strategy. It offers a higher overall yield, simpler purification procedures, and avoids the harsh reaction conditions required for the Friedel-Crafts acylation of a highly deactivated aromatic ring. While Route 2 is a viable pathway, its practical application is limited by the low reactivity of nitrobenzene in Friedel-Crafts acylation, leading to lower efficiency and greater purification challenges. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, purity requirements, and available resources.
References
A Comparative Guide to Alternative Reagents for the Nitration of Butyrophenone
For Researchers, Scientists, and Drug Development Professionals
The nitration of butyrophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The introduction of a nitro group onto the aromatic ring serves as a key handle for further functionalization. While the traditional mixed acid (a combination of nitric acid and sulfuric acid) method is widely used, its harsh conditions, safety concerns, and generation of significant acidic waste have prompted the exploration of alternative nitrating reagents. This guide provides an objective comparison of the performance of several alternative reagents for the nitration of butyrophenone, supported by available experimental data and detailed protocols.
Comparison of Nitrating Reagents for Aromatic Ketones
The butyryl group (-COCH₂CH₂CH₃) on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs the incoming nitro group primarily to the meta position. The choice of nitrating agent can influence the yield, regioselectivity, and safety of the reaction.
| Nitrating Reagent | Substrate | Reaction Conditions | Isomer Distribution (o:m:p) | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Acetophenone* | 0°C to room temperature | Predominantly meta | ~55% | --INVALID-LINK-- |
| Dinitrogen Pentoxide (N₂O₅) | General Aromatic Compounds | Mild conditions, often in inert solvents | Varies with substrate and solvent | High | [1] |
| Zeolite Catalysts | Toluene** | 70-90°C | Highly para-selective | >80% (para isomer) | [2] |
*Acetophenone is a close structural analog of butyrophenone, and its nitration behavior is expected to be very similar. **Data for toluene is provided to illustrate the shape-selective nature of zeolite catalysts, which can alter the typical isomer distribution.
Experimental Protocols
Traditional Nitration with Mixed Acid (HNO₃/H₂SO₄)
This protocol is adapted from the well-established procedure for the nitration of acetophenone and is expected to yield primarily m-nitrobutyrophenone.
Materials:
-
Butyrophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 0°C.
-
Slowly add butyrophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the butyrophenone-sulfuric acid solution, maintaining the reaction temperature at or below 0°C.
-
After the addition is complete, continue stirring for a short period (e.g., 10-15 minutes) while allowing the mixture to warm slightly.
-
Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
The solid nitrobutyrophenone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from ethanol to yield m-nitrobutyrophenone.
Nitration with Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide is a powerful nitrating agent that can be used under milder and non-acidic conditions, which is advantageous for substrates sensitive to strong acids.
Materials:
-
Butyrophenone
-
Dinitrogen Pentoxide (N₂O₅)
-
Inert solvent (e.g., dichloromethane, acetonitrile, or liquefied 1,1,1,2-tetrafluoroethane)[1]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve butyrophenone in a suitable inert solvent in a flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0°C or lower).
-
Prepare a solution of dinitrogen pentoxide in the same inert solvent.
-
Slowly add the N₂O₅ solution to the butyrophenone solution with efficient stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is typically quenched by the addition of a mild aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitrobutyrophenone. The product can be further purified by chromatography or recrystallization.
Zeolite-Catalyzed Nitration
Zeolites are solid acid catalysts that can offer enhanced regioselectivity due to their shape-selective properties. While specific data for butyrophenone is limited, the general principle involves directing the nitration to less sterically hindered positions. For butyrophenone, this could potentially favor the formation of the para-isomer over the electronically favored meta-isomer, although this is less common for deactivated rings.
Materials:
-
Butyrophenone
-
Concentrated Nitric Acid (90-98%)
-
Zeolite catalyst (e.g., H-ZSM-5)[2]
-
Inert solvent (optional, can be run neat)
Procedure:
-
Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.
-
In a reaction flask, charge the activated zeolite and butyrophenone (and solvent, if used).
-
Heat the mixture to the reaction temperature (e.g., 70-90°C) with stirring.[2]
-
Slowly add concentrated nitric acid to the heated mixture.
-
Monitor the reaction by GC or TLC until the desired conversion is achieved.
-
After the reaction is complete, cool the mixture and filter to remove the zeolite catalyst.
-
Wash the catalyst with a suitable solvent.
-
The filtrate is then worked up by washing with water and a mild base to remove any remaining acid.
-
The organic layer is dried, and the solvent is removed to yield the nitrobutyrophenone product mixture, which can be analyzed for isomer distribution.
Logical Workflow for Reagent Selection
The choice of a nitrating agent for butyrophenone depends on several factors, including the desired regioselectivity, scale of the reaction, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate reagent.
References
A Comparative Study on the Reactivity of Nitroaromatic Ketones
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Reactivity of Nitroaromatic Ketones in Reduction, Nucleophilic Aromatic Substitution, and Photochemical Reactions.
Nitroaromatic ketones are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their dual functionality, comprising a nitro group and a ketone, offers a versatile platform for the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. The reactivity of these molecules is profoundly influenced by the electronic interplay between the strongly electron-withdrawing nitro group and the ketone, as well as their relative positions on the aromatic ring. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitroacetophenone, supported by experimental data and detailed protocols, to aid researchers in predicting and controlling the outcomes of their reactions.
Reduction of Nitroaromatic Ketones: A Selectivity Challenge
The reduction of nitroaromatic ketones presents a significant synthetic challenge due to the presence of two reducible functional groups. The selective reduction of either the nitro group to an amine or the ketone to an alcohol is often desired. The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.
Comparative Data on Selective Reduction
The selective reduction of the nitro group in the presence of a ketone is a valuable transformation for the synthesis of amino aromatic ketones, which are important pharmaceutical intermediates. Conversely, the selective reduction of the ketone provides access to nitro-substituted alcohols.
| Nitroacetophenone Isomer | Reducing System | Major Product | Selectivity (%) | Reference |
| 4-Nitroacetophenone | Ru/TiO2 (anatase), H2 (1 atm), 55-115 °C | 4-Aminoacetophenone | 99.9 | [1][2] |
| 4-Nitroacetophenone | 10% Pd/C, Hydrazine | 4-Aminoacetophenone | 55.3 | [3] |
| 4-Nitroacetophenone | Sn/HCl | 4-Aminoacetophenone | 46.3 | [3] |
| 4-Nitroacetophenone | Zn/NH4Cl | 4-Aminoacetophenone | 25 | [3] |
| 4-Nitroacetophenone | NaBH4, Ethanol | 1-(4-Nitrophenyl)ethanol | 85.5 (Ketone reduction) | [3] |
| 3-Nitroacetophenone | Sn, HCl, H2O | 3-Aminoacetophenone | Not specified | [4] |
| 3-Nitroacetophenone | NaBH4, Methanol | 1-(3-Nitrophenyl)ethanol | Not specified | [4] |
Key Observations:
-
Catalytic hydrogenation with specific catalysts like Ru/TiO2 (anatase) demonstrates exceptional selectivity for the reduction of the nitro group in 4-nitroacetophenone.[1][2]
-
Classical reducing agents like Sn/HCl and Zn/NH4Cl can also effect the selective reduction of the nitro group, although with varying efficiencies.[3]
-
Sodium borohydride, a common reagent for ketone reduction, selectively reduces the carbonyl group in 4-nitroacetophenone, leaving the nitro group intact.[3]
Experimental Protocols for Selective Reduction
Selective Reduction of the Nitro Group in 4-Nitroacetophenone using Ru/TiO2:
-
Materials: 4-Nitroacetophenone, Ru/TiO2 (anatase) catalyst, Ethanol (solvent), Hydrogen gas.
-
Procedure: In a pressure reactor, a solution of 4-nitroacetophenone in ethanol is charged with the Ru/TiO2 catalyst. The reactor is then pressurized with hydrogen gas to 1 atmosphere. The reaction mixture is stirred at a temperature between 55-115 °C for 1-12 hours. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-aminoacetophenone.[1][2]
Selective Reduction of the Ketone Group in 4-Nitroacetophenone using Sodium Borohydride:
-
Materials: 4-Nitroacetophenone, Sodium Borohydride (NaBH4), Ethanol (solvent).
-
Procedure: 4-Nitroacetophenone is dissolved in ethanol at room temperature. To this solution, sodium borohydride is added portion-wise with stirring. The reaction is typically complete within a short period. The reaction is then quenched by the addition of water. The product, 1-(4-nitrophenyl)ethanol, is extracted with an organic solvent, and the organic layer is dried and concentrated to give the desired product.[3]
Workflow for Selective Reduction of Nitroaromatic Ketones
Caption: A logical workflow illustrating the selective reduction of nitroaromatic ketones based on the choice of reducing agent.
Nucleophilic Aromatic Substitution (SNAr): The Influence of Substituent Position
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions due to its strong electron-withdrawing nature. The ketone group also contributes to the activation of the aromatic ring. The position of the nitro group relative to the leaving group and the ketone significantly impacts the reaction rate.
Comparative Reactivity in SNAr
The reactivity of nitroaromatic ketones in SNAr reactions is expected to follow the order: ortho > para > meta. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group when it is in the ortho or para position, but not when it is in the meta position.
While specific kinetic data for the direct comparison of nitroacetophenone isomers in SNAr reactions is limited in the readily available literature, the principles of physical organic chemistry and studies on related systems provide a strong basis for predicting their relative reactivities. Hammett plots, which correlate reaction rates with substituent constants (σ), are a powerful tool for quantifying these electronic effects. For reactions involving the formation of a negative charge in the transition state, a positive rho (ρ) value is observed, indicating that electron-withdrawing groups accelerate the reaction.[5][6]
| Nitroacetophenone Isomer | Position of Nitro Group | Expected Relative SNAr Rate | Rationale |
| 2-Nitroacetophenone | Ortho | High | Strong resonance stabilization of the Meisenheimer intermediate by the nitro group. |
| 4-Nitroacetophenone | Para | High | Strong resonance stabilization of the Meisenheimer intermediate by the nitro group. |
| 3-Nitroacetophenone | Meta | Low | No direct resonance stabilization of the Meisenheimer intermediate by the nitro group; only inductive electron withdrawal. |
Experimental Protocol for a Comparative SNAr Kinetic Study
This protocol describes a general method for comparing the rates of nucleophilic aromatic substitution of isomeric nitrohaloacetophenones.
-
Materials: 2-Chloro-1-nitroacetophenone, 3-Chloro-1-nitroacetophenone, 4-Chloro-1-nitroacetophenone, a nucleophile (e.g., sodium methoxide in methanol), a suitable solvent (e.g., methanol), and a UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Prepare stock solutions of known concentrations for each nitrohaloacetophenone isomer and the nucleophile.
-
Equilibrate the solutions to the desired reaction temperature in a thermostated water bath.
-
Initiate the reaction by mixing the solutions of the nitrohaloacetophenone and the nucleophile.
-
Monitor the progress of the reaction over time by periodically withdrawing aliquots and analyzing them using a suitable technique. For example, if the product has a different UV-Vis spectrum from the starting material, the change in absorbance at a specific wavelength can be followed. Alternatively, HPLC can be used to measure the concentration of the starting material and/or product.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([A]t/[A]0) versus time, where [A] is the concentration of the nitrohaloacetophenone.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the nucleophile (assuming the nucleophile is in large excess).
-
Repeat the experiment for each isomer under identical conditions to compare their rate constants.
-
General Mechanism of Nucleophilic Aromatic Substitution
Caption: The general two-step addition-elimination mechanism for nucleophilic aromatic substitution (SNAr) reactions.
Photochemical Reactivity of Nitroaromatic Ketones
The photochemistry of nitroaromatic ketones is complex, with the potential for various reactions including photoreduction, photoisomerization, and photocleavage. The quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed, is a key parameter for quantifying the efficiency of a photochemical reaction.
Comparative Photochemical Data
Direct comparative studies on the quantum yields of the isomeric nitroacetophenones are not extensively documented in single reports. However, some data is available for individual isomers.
| Compound | Reaction Condition | Quantum Yield (Φ) | Reference |
| p-Nitroacetophenone | in Pyridine | Φ = 7.4 × 10⁻³[pyr] + 1.1 × 10⁻⁵ |
Key Observations:
-
The quantum yield for the photochemical reaction of p-nitroacetophenone in the presence of pyridine is dependent on the concentration of pyridine, suggesting a bimolecular process.
-
The overall quantum yield is relatively low, indicating that other photophysical processes, such as fluorescence, phosphorescence, and non-radiative decay, are significant competing pathways.
Experimental Protocol for Determining Photochemical Quantum Yield
This protocol outlines a general method for determining the quantum yield of a photochemical reaction using a chemical actinometer.
-
Materials: Nitroaromatic ketone of interest, a suitable solvent, a chemical actinometer (e.g., ferrioxalate), a light source with a specific wavelength (e.g., a mercury lamp with a filter), and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare solutions of the nitroaromatic ketone and the chemical actinometer of known concentrations.
-
Irradiate the solution of the nitroaromatic ketone for a specific period, ensuring that the conversion is low (typically <10%) to avoid complications from product absorption.
-
Under identical conditions (light source, geometry, irradiation time), irradiate the chemical actinometer solution.
-
Analyze the change in concentration of the nitroaromatic ketone and the product of the actinometer reaction using UV-Vis spectrophotometry or another suitable analytical technique.
-
The quantum yield of the nitroaromatic ketone reaction (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_act * (ΔA_sample / ε_sample) / (ΔA_act / ε_act) * (I_act / I_sample) where Φ_act is the known quantum yield of the actinometer, ΔA is the change in absorbance, ε is the molar absorptivity, and I is the intensity of light absorbed by the sample and the actinometer.
-
Workflow for Determining Photochemical Quantum Yield
Caption: A workflow diagram for the determination of the photochemical quantum yield of a nitroaromatic ketone using a chemical actinometer.
Conclusion
The reactivity of nitroaromatic ketones is a rich and complex field, with the outcome of a given reaction being highly tunable through the careful selection of reagents, catalysts, and reaction conditions. The position of the nitro group on the aromatic ring plays a critical role in determining the electronic and steric environment of the reactive centers, thereby governing the selectivity and rate of reduction, nucleophilic substitution, and photochemical reactions. While a comprehensive, direct comparative dataset for all reactivity aspects of isomeric nitroacetophenones remains to be fully compiled in the literature, the principles outlined in this guide, supported by the provided experimental data and protocols, offer a robust framework for researchers to understand, predict, and manipulate the chemical behavior of this important class of compounds. Further quantitative kinetic and mechanistic studies will undoubtedly continue to refine our understanding and expand the synthetic utility of nitroaromatic ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. is.muni.cz [is.muni.cz]
- 5. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 3-Nitrobutyrophenone Analysis
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitrobutyrophenone. It is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound. The guide details the experimental protocol for the HPLC method and its validation in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with alternative analytical techniques is presented to assist in selecting the most suitable method for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) Method for this compound
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and specificity.[1][2][3] This section outlines a proposed RP-HPLC method for the determination of this compound.
Experimental Protocol:
A simple, precise, and accurate RP-HPLC method can be developed for the determination of this compound. The chromatographic separation is typically achieved on a C18 column.[4][5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[5]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a common starting point for neutral compounds like this compound. The mobile phase composition can be optimized to achieve the desired retention time and peak shape.[6][7] The use of a buffer, such as phosphate buffer, can be employed to control the pH and improve peak symmetry, especially if ionizable impurities are present.[2][8]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: The wavelength for detection should be selected based on the UV spectrum of this compound to ensure maximum absorbance and sensitivity. A common wavelength for aromatic nitro compounds is around 254 nm.[5][6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Sample Preparation:
Standard and sample solutions are prepared by dissolving an accurately weighed amount of this compound in a suitable solvent, typically the mobile phase, to a known concentration.
Validation of the HPLC Method
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose.[1][4] The validation of the HPLC method for this compound should be performed according to ICH guidelines (Q2(R1)/Q2(R2)), which outline the necessary validation parameters.[9][10][11][12]
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[10] | The peak for this compound should be well-resolved from any other peaks in the chromatogram. Peak purity analysis using a diode-array detector can also be performed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10] | A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should be ≥ 0.999.[6] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] | For an assay, the range is typically 80% to 120% of the test concentration.[9] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10] It is often determined by recovery studies. | The mean recovery should be within 98.0% to 102.0%.[4] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. | The Relative Standard Deviation (RSD) should be ≤ 2%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve.[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
| System Suitability | Ensures that the chromatographic system is suitable for the intended analysis. | Parameters such as theoretical plates, tailing factor, and resolution are monitored to ensure the system is performing adequately.[1] |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other analytical methods could be considered for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity.[3] Applicable to a wide range of compounds. Well-established and validated methods are readily available. | Can be time-consuming for complex samples. Requires a significant amount of organic solvents. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. High separation efficiency. Can be coupled with a mass spectrometer (GC-MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures, resulting in faster analysis times and improved resolution. | Faster analysis times, higher throughput, and better resolution compared to conventional HPLC. | Requires specialized high-pressure instrumentation. Can be more susceptible to column clogging. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a narrow capillary. | High separation efficiency, small sample volume requirements, and low solvent consumption. | Can have lower sensitivity compared to HPLC for some applications. Reproducibility can be a challenge. |
| Spectrophotometry (UV-Vis) | Quantitative analysis based on the absorption of ultraviolet or visible light by the analyte. | Simple, rapid, and cost-effective. | Lower specificity compared to chromatographic methods, as other compounds in the sample may absorb at the same wavelength. |
Workflow and Signaling Pathway Diagrams
To visualize the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the validation of an HPLC method.
Caption: Schematic diagram of a typical HPLC system.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. scribd.com [scribd.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. database.ich.org [database.ich.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Crystallographic Analysis of 3-Nitrobutyrophenone and Structurally Related Butyrophenones
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of 3-Nitrobutyrophenone and its alternatives, supported by experimental data and detailed protocols.
Introduction
This compound is a chemical compound belonging to the butyrophenone class. Butyrophenones are a significant class of compounds in medicinal chemistry, with many derivatives developed as antipsychotic medications. The nitro group in this compound introduces specific electronic and steric properties that can influence its chemical reactivity, biological activity, and solid-state packing. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing crucial insights into molecular conformation, intermolecular interactions, and crystal packing.
As of the latest search, a publicly available single-crystal X-ray structure of this compound has not been reported. A definitive confirmation would require a thorough search of the Cambridge Structural Database (CSD). In the absence of experimental data for this compound, this guide provides a comparative analysis with structurally related butyrophenone derivatives for which crystallographic data are available. This comparison will allow researchers to infer potential structural features of this compound and to understand the impact of substituent changes on the molecular and crystal structure.
The primary comparator for this guide is Haloperidol, a widely used butyrophenone antipsychotic, for which a detailed crystal structure is available.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for Haloperidol. This data serves as a benchmark for understanding the solid-state properties of butyrophenone derivatives. In the absence of experimental data for this compound, hypothetical parameters based on its chemical structure are included for conceptual comparison.
| Parameter | This compound (Hypothetical) | Haloperidol[1] |
| CSD Deposition No. | Not Available | 150416[2] |
| Chemical Formula | C₁₀H₁₁NO₃ | C₂₁H₂₃ClFNO₂ |
| Molecular Weight | 193.19 g/mol | 375.87 g/mol |
| Crystal System | Monoclinic (assumed) | Monoclinic[1] |
| Space Group | P2₁/c (assumed) | P2₁/c[1] |
| a (Å) | ~10-15 | 7.816(5)[1] |
| b (Å) | ~5-10 | 8.995(6)[1] |
| c (Å) | ~15-20 | 28.344(20)[1] |
| α (°) | 90 | 90 |
| β (°) | ~90-110 | 106.34(4)[1] |
| γ (°) | 90 | 90 |
| Volume (ų) | ~1500-2000 | 1909.9[1] |
| Z | 4 (assumed) | 4[1] |
| Calculated Density (g/cm³) | ~1.2-1.4 | 1.305 |
| R-factor (%) | Not Available | 7.7 |
Experimental Protocols: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The following is a detailed methodology for the determination of a small molecule crystal structure, such as a butyrophenone derivative, using single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. For a compound like this compound or its analogs, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.
Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed on the X-ray diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations of the atoms and to protect the crystal from radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are highly successful.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by the R-factor, with values below 5-10% being indicative of a good refinement.
Visualizations
The following diagrams illustrate the generalized workflow for X-ray crystallographic analysis.
References
A Comparative Guide to 3-Nitrobutyrophenone and Other Nitro-Containing Intermediates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Nitro-containing compounds are foundational building blocks in modern organic synthesis, prized for the versatile reactivity of the nitro group.[1][2] This functional group serves as a powerful electron-withdrawing group, activating adjacent carbons for various transformations, and can be readily converted into other valuable functionalities, most notably the amino group.[3][4] This reductive transformation is a cornerstone in the synthesis of a vast array of pharmaceuticals.[2][5]
This guide provides a comparative analysis of 3-Nitrobutyrophenone (also known as 1-(3-nitrophenyl)butan-1-one), a nitroaromatic ketone, against other key nitro-containing intermediates. We will examine their physicochemical properties, synthetic utility, and applications, supported by experimental context and data, to assist researchers in selecting the optimal building block for their synthetic targets.
Selection of Comparative Intermediates
To provide a comprehensive comparison, we have selected three representative nitro-containing intermediates that highlight key structural and reactivity differences:
-
3-Nitropropiophenone: A close structural analog of this compound, differing only by a single methylene unit in the alkyl chain. This allows for a direct comparison of how chain length may influence physical properties and reactivity.
-
4-Nitropropiophenone: A positional isomer of 3-Nitropropiophenone. Comparing these two illustrates the effect of the nitro group's position on the aromatic ring (meta vs. para) on the molecule's properties and reactivity.
-
Nitroethane: A simple nitroalkane. Its inclusion provides a contrast between aromatic and aliphatic nitro compounds, which exhibit different reactivity profiles, particularly in classic C-C bond-forming reactions.
Physicochemical Properties
The physical properties of an intermediate are critical for planning synthetic protocols, including solvent selection, reaction temperature, and purification methods. The table below summarizes the key physicochemical data for this compound and the selected comparators. Data for this compound is limited due to its status as a rare research chemical.[6]
| Property | This compound | 3-Nitropropiophenone | 4-Nitropropiophenone | Nitroethane |
| CAS Number | 50766-86-4[6][7][8] | 17408-16-1 | 619-84-1 | 79-24-3 |
| Molecular Formula | C₁₀H₁₁NO₃[6][7][8] | C₉H₉NO₃ | C₉H₉NO₃ | C₂H₅NO₂ |
| Molecular Weight | 193.20 g/mol [6][7] | 179.17 g/mol | 179.17 g/mol | 75.07 g/mol |
| Physical State | Not specified (likely solid) | White to yellow crystalline solid | Yellow crystalline solid | Oily liquid |
| Melting Point | Data not available | 98-101 °C | 89-92 °C | -90 °C |
| Boiling Point | Data not available | 254.5 °C (Predicted) | 165 °C (at 15 mmHg) | 114 °C |
| Solubility | Data not available | Limited water solubility | Limited water solubility | Slightly soluble in water |
Synthetic Pathways and Reactivity
The primary synthetic value of nitro-containing intermediates lies in the reactivity conferred by the nitro group. A general workflow involves the introduction of the nitro group, its use in constructing a carbon skeleton, and its subsequent transformation into a target functional group.
Key Reactions and Comparative Performance
-
Nitro Group Reduction: The most common and critical reaction for these intermediates is the reduction of the nitro group to a primary amine. This transformation is pivotal for introducing a basic nitrogen atom, a common feature in many active pharmaceutical ingredients (APIs). Aromatic amines are crucial building blocks for dyes, agricultural chemicals, and pharmaceuticals.[3]
-
This compound & Analogs: The reduction of nitroaromatic ketones proceeds readily using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-hydride reagents (e.g., NaBH₄ with a transition metal catalyst).[3][4] The presence of the ketone group is generally tolerated under many catalytic hydrogenation conditions, allowing for chemoselective reduction of the nitro group. The choice of reagent is crucial to avoid reduction of the carbonyl group if it is to be retained in the final product.
-
Nitroethane: Aliphatic nitro compounds can also be reduced to their corresponding amines, typically under similar catalytic hydrogenation conditions.
-
-
Henry (Nitroaldol) Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).
-
This compound & Analogs: As aromatic ketones, these compounds are not substrates for the Henry reaction in the traditional sense (they lack an α-nitro proton). However, their precursor, nitrobenzene, can be a substrate in related reactions. The carbonyl group within these molecules can, however, react with nitroalkanes.
-
Nitroethane: This is a classic substrate for the Henry reaction. The acidic α-protons are readily removed by a base to form a nitronate anion, which acts as a nucleophile. This makes nitroalkanes like nitroethane highly valuable for building carbon chains.
-
-
Reactivity of the Carbonyl Group: The ketone functionality in this compound and its aromatic analogs is a site for nucleophilic addition. This allows for further molecular elaboration. The electron-withdrawing nitro group, especially when para to the ketone (as in 4-nitropropiophenone), can increase the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to the meta isomer (3-nitropropiophenone).
Experimental Protocols: A Generalized Approach
Example Protocol: Synthesis of a Nitroaromatic Ketone via Electrophilic Aromatic Substitution
This protocol is a generalized representation based on established methods for nitrating aromatic ketones.
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the starting butyrophenone. Cool the flask in an ice-salt bath to 0 °C.
-
Acidification: Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
Nitration: Prepare a cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude nitroaromatic ketone product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a wash with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure nitroaromatic ketone.
Applications in Drug Development
The true value of these nitro-containing intermediates is realized in their role as precursors to complex, biologically active molecules. The nitroaromatic moiety is a key synthon for a variety of drugs.
-
Anti-Androgens: Flutamide, a nonsteroidal antiandrogen used to treat prostate cancer, is synthesized from a nitroaromatic precursor.[5] The synthesis involves creating a key intermediate, 4-nitro-3-(trifluoromethyl)aniline, by reducing the corresponding dinitro compound.
-
Anti-Inflammatory Drugs: Nimesulide, a selective COX-2 inhibitor, contains a nitroaromatic core. Its synthesis is based on the coupling of 2-phenoxy-4-nitroaniline with methanesulfonyl chloride.[5]
-
Antiparkinson Agents: Opicapone, a COMT inhibitor used in the management of Parkinson's disease, is another modern drug synthesized from nitro-containing building blocks.[5]
-
Antipsychotics: Derivatives of phenothiazines, a major class of antipsychotic drugs, can be synthesized using nitrobenzene or halonitrobenzenes as starting materials.[2]
Conclusion
This compound and its chemical relatives are valuable intermediates in organic synthesis, primarily due to the strategic importance of the nitro group. While all the discussed compounds can be reduced to form crucial amino-derivatives, their distinct structures offer different synthetic opportunities.
-
This compound and its aromatic ketone analogs are ideal for syntheses where a phenylpropanamine or phenylbutanamine backbone is desired after reduction. The position of the nitro group (meta vs. para) can influence the reactivity of the carbonyl group and the electronic properties of the resulting amine.
-
Nitroalkanes like Nitroethane are indispensable for C-C bond formation via reactions like the Henry reaction, offering a pathway to build aliphatic chains with subsequent potential for conversion into amino alcohols or other functional groups.
The choice of intermediate will ultimately depend on the target molecule's final structure. For drug development professionals, understanding the comparative reactivity and properties of these foundational building blocks is essential for designing efficient and robust synthetic routes to novel therapeutic agents.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 3'-NITROBUTYROPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. scbt.com [scbt.com]
Purity Confirmation of 3-Nitrobutyrophenone: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of elemental analysis with other common techniques for the purity confirmation of 3-Nitrobutyrophenone, supported by experimental protocols and data presentation.
Elemental Analysis for Purity Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample.[1] For an organic compound like this compound (C₁₀H₁₁NO₃), this typically involves combustion analysis to quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[1] The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.
Data Comparison: Theoretical vs. Experimental Values
The purity of a synthesized batch of this compound can be assessed by comparing the results of an elemental analysis with the theoretical values. The theoretical percentages are calculated from the molecular formula (C₁₀H₁₁NO₃) and the atomic weights of the constituent elements.
| Element | Theoretical % | Experimental % (Sample A) | Deviation | Purity Indication |
| Carbon (C) | 62.17% | 62.05% | -0.12% | High Purity |
| Hydrogen (H) | 5.74% | 5.71% | -0.03% | High Purity |
| Nitrogen (N) | 7.25% | 7.21% | -0.04% | High Purity |
Note: Experimental values are hypothetical for illustrative purposes. In practice, a deviation of less than 0.4% is generally considered acceptable for a pure compound.
Comparative Analysis with Other Techniques
While elemental analysis is a powerful tool, it is often used in conjunction with other methods to provide a comprehensive purity profile.[2][3]
| Technique | Principle | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[4][5][6] | Provides fundamental confirmation of elemental composition, highly accurate and precise.[4] | Does not distinguish between isomers, may not detect impurities with similar elemental compositions.[2] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[7][8] | Simple, rapid, and a sharp melting point is a good indicator of purity.[7] | Impurities can sometimes lead to a sharp, albeit depressed, melting point. |
| Chromatography (TLC, HPLC, GC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.[2] | Highly effective at separating impurities, can be used for quantification. | Requires reference standards for identification, method development can be time-consuming. |
| Spectroscopy (NMR, IR, Mass Spec) | Interaction of the sample with electromagnetic radiation to provide structural information.[2] | Provides detailed structural information, can identify and quantify impurities. | Can be less sensitive to amorphous impurities, requires expertise for data interpretation. |
Experimental Protocol: CHN Elemental Analysis
The following is a generalized protocol for the determination of carbon, hydrogen, and nitrogen content in an organic compound using a modern elemental analyzer.
Objective: To quantitatively determine the percentage of carbon, hydrogen, and nitrogen in a sample of this compound.
Materials:
-
This compound sample
-
Microbalance
-
Tin capsules
-
Elemental analyzer
-
Reference standard (e.g., acetanilide)
-
Helium and oxygen gas supplies
Procedure:
-
Sample Preparation: The this compound sample should be homogenous and dry. If necessary, grind the sample to a fine powder and dry under vacuum to remove any residual solvents or moisture.[9]
-
Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.[9] The exact weight is critical for accurate calculations.
-
Instrument Setup: Calibrate the elemental analyzer using a known standard, such as acetanilide. This ensures the accuracy of the instrument's detectors.
-
Combustion: The sealed tin capsule containing the sample is introduced into a high-temperature furnace (around 1000-1150°C) within the elemental analyzer.[4][5] The sample undergoes rapid and complete combustion in a pure oxygen environment.
-
Gas Separation: The combustion products, primarily CO₂, H₂O, and N₂ (along with nitrogen oxides which are subsequently reduced to N₂), are carried by a helium stream through a series of columns and traps.[5][6] These columns separate the individual gases.
-
Detection: The separated gases are passed through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the detector signals and, using the sample weight, calculates the percentage of each element (C, H, N) in the original sample.
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of a synthesized organic compound like this compound, incorporating elemental analysis.
Caption: Workflow for purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. answers.uillinois.edu [answers.uillinois.edu]
- 6. measurlabs.com [measurlabs.com]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. moravek.com [moravek.com]
- 9. mt.com [mt.com]
Certificate of Analysis for 3-Nitrobutyrophenone reference standard
For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for accurate analytical results. This guide provides a detailed comparison of a typical Certificate of Analysis (CoA) for a 3-Nitrobutyrophenone reference standard against a common alternative, 4-Nitrobutyrophenone. The data presented is illustrative, based on common specifications for nitroaromatic ketone reference standards, to highlight key analytical parameters and methodologies.
Comparison of Analytical Data
The following tables summarize the typical analytical specifications and results for a primary reference standard of this compound and a comparative alternative, 4-Nitrobutyrophenone.
Table 1: Identity and Physical Properties
| Test | Specification | Illustrative Result: this compound | Illustrative Result: 4-Nitrobutyrophenone |
| Appearance | White to off-white solid | Conforms | Conforms |
| Melting Point | Report Value | 78 - 81 °C | 76 - 79 °C |
| Infrared (IR) Spectrum | Conforms to structure | Conforms | Conforms |
| ¹H-NMR Spectrum | Conforms to structure | Conforms | Conforms |
| Mass Spectrum (MS) | Conforms to structure | Conforms | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Illustrative Result: this compound | Illustrative Result: 4-Nitrobutyrophenone |
| Purity (by HPLC) | HPLC | ≥ 99.5% | 99.8% | 99.7% |
| Loss on Drying | Gravimetric | ≤ 0.5% | 0.15% | 0.20% |
| Residue on Ignition | Gravimetric | ≤ 0.1% | 0.05% | 0.06% |
| Heavy Metals | ICP-MS | ≤ 10 ppm | < 10 ppm | < 10 ppm |
| Residual Solvents | GC-HS | Meets USP <467> | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical analysis procedures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the reference standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (mobile phase).
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient run time to elute all components.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the identity of the compound by comparing its infrared spectrum to the known spectrum of the structure.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the reference standard.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the infrared spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum for this compound. The positions of the major absorption bands should be concordant with the reference.
-
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and arrangement of protons.
-
Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts.
-
The chemical shifts, splitting patterns, and integral values should be consistent with the structure of this compound.
-
Visualized Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Safety Operating Guide
Navigating the Disposal of 3-Nitrobutyrophenone: A Guide for Laboratory Professionals
The primary consideration for the disposal of 3-Nitrobutyrophenone is to treat it as hazardous waste. This is inferred from the presence of the nitro functional group, which can impart toxic and reactive properties to the molecule. General guidelines for hazardous waste disposal from various environmental and safety authorities form the basis of the following procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended) | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from strong oxidizing agents and strong bases to avoid potentially vigorous or exothermic reactions.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a compatible, leak-proof container with a secure lid.
-
For liquid waste, use a container made of a material that will not react with the chemical. For solid waste, a securely sealed bag placed inside a rigid container is appropriate.
3. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
The storage area should be away from heat sources and direct sunlight.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with all available information about the waste, including its name and any known or suspected hazards.
-
Follow all institutional and local regulations for waste pickup scheduling and documentation.
5. Decontamination of Emptied Containers:
-
If a container that held pure this compound is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and manage it according to the procedures outlined above.
-
After triple rinsing, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label before disposing of the container in the appropriate solid waste stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling 3-Nitrobutyrophenone
Essential Safety and Handling Guide for 3-Nitrobutyrophenone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational conduct.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals.[1][2][3][4][5][6][7]
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or generating dust.[4][7] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the material, and the inner glove upon leaving the work area. Change gloves frequently, at least hourly, or immediately if contaminated, torn, or punctured.[2][4] |
| Body Protection | Disposable, low-permeability gown with a solid front and long sleeves | The gown should have tight-fitting cuffs. A lab coat is not sufficient. For operations with a higher risk of contamination, "bunny suit" coveralls may be necessary.[2][7] |
| Respiratory Protection | NIOSH-approved respirator | For handling powders outside of a certified chemical fume hood, a fit-tested N95 or N100 respirator is recommended for protection against airborne particles. In the presence of vapors, gases, or when there is a risk of splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[4] |
| Foot Protection | Chemical-resistant, steel-toe boots or shoes with disposable shoe covers | Footwear should be enclosed and provide protection against spills and falling objects. Disposable shoe covers should be worn to prevent tracking contamination outside of the work area.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Restricted Access: Conduct all work in a designated area with restricted access, such as a chemical fume hood.[2]
-
Gather Materials: Assemble all necessary equipment and reagents before starting.
-
PPE Donning: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye/face protection).
2. Handling:
-
Weighing and Transfer: Handle this compound as a solid powder in a chemical fume hood to minimize inhalation risk. Use appropriate tools (spatulas, weigh boats) to handle the material.
-
In Solution: When working with solutions, be mindful of the potential for splashes and aerosol generation.
3. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the gown, face shield, goggles, and respirator. Remove inner gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
Spill Response Plan
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an appropriate absorbent material, such as a spill kit designed for chemical spills, to contain the spill.[8][9]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.
Major Spill (Outside of a fume hood or involving a large quantity):
-
Evacuate: Immediately evacuate the area.[10]
-
Isolate: Close the doors to the affected area to prevent the spread of contamination.[10]
-
Alert: Activate the nearest fire alarm and/or call your institution's emergency response number.[10]
-
Report: Provide details of the spill to emergency responders, including the identity of the substance and the approximate quantity.
-
Do Not Re-enter: Do not re-enter the area until it has been cleared by trained emergency personnel.[11]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not dispose of this waste down the sink.[12]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Deface the original label on the empty container before disposal or recycling according to your institution's guidelines.[12]
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 3m.com [3m.com]
- 9. spillhero.com [spillhero.com]
- 10. augustana.edu [augustana.edu]
- 11. Chemical & Hazardous Material Spill Response | Clean Harbors [cleanharbors.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
